3-Nitrobenzene-1-carbothioamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c8-7(12)5-2-1-3-6(4-5)9(10)11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQCHDWHHGEXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506244 | |
| Record name | 3-Nitrobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70102-34-0 | |
| Record name | 3-Nitrobenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobenzene-1-carbothioamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Analytical Characterization of 3-Nitrobenzene-1-carbothioamide
Abstract: This technical guide provides a comprehensive analysis of 3-Nitrobenzene-1-carbothioamide, a molecule of interest in chemical biology and drug discovery. Centered on its fundamental property—the molecular weight—this document explores the theoretical calculation, experimental verification, and contextual significance of this value. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its analytical characterization and its potential role in medicinal chemistry, framed by principles such as Lipinski's Rule of Five.
Introduction
This compound belongs to a class of organic molecules characterized by a nitroaromatic ring and a thioamide functional group. The presence of the electron-withdrawing nitro group and the versatile thioamide moiety makes it a valuable scaffold in synthetic chemistry and a compound of interest for biological screening. Thioamides, as isosteres of amides, have garnered significant attention in medicinal chemistry for their unique physicochemical properties and biological activities[1]. Understanding the precise molecular weight of this compound is the first and most critical step in its identification, characterization, and application in any research setting. This guide will use the molecular weight of this compound as a foundational data point to explore its broader chemical and pharmaceutical properties.
Part 1: Foundational Physicochemical Properties
The identity and purity of a chemical compound are established through its unique set of physicochemical properties. For this compound, the molecular weight is the cornerstone of this identity.
Theoretical Molecular Weight and Formula
The molecular formula for this compound has been established as C₇H₆N₂O₂S[2]. The molecular weight can be calculated in two ways: the average mass, which is based on the natural isotopic abundance of the elements, and the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element. For high-accuracy applications like mass spectrometry, the monoisotopic mass is paramount.
-
Average Molecular Weight Calculation:
-
Carbon (C): 7 × 12.011 = 84.077
-
Hydrogen (H): 6 × 1.008 = 6.048
-
Nitrogen (N): 2 × 14.007 = 28.014
-
Oxygen (O): 2 × 15.999 = 31.998
-
Sulfur (S): 1 × 32.06 = 32.06
-
Total Average Molecular Weight = 182.197 g/mol (often rounded to 182.2)[2].
-
-
Monoisotopic Mass Calculation:
-
¹²C: 7 × 12.000000 = 84.000000
-
¹H: 6 × 1.007825 = 6.04695
-
¹⁴N: 2 × 14.003074 = 28.006148
-
¹⁶O: 2 × 15.994915 = 31.98983
-
³²S: 1 × 31.972071 = 31.972071
-
Total Monoisotopic Mass = 182.014999 Da
-
This distinction is critical. While general chemical suppliers may list the average weight, high-resolution mass spectrometry (HRMS) will resolve the monoisotopic mass and its characteristic isotopic pattern, providing unequivocal confirmation of the elemental composition.
Core Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | 3-nitrobenzenecarbothioamide | N/A |
| CAS Number | 70102-34-0 | [2] |
| Molecular Formula | C₇H₆N₂O₂S | [2] |
| Average Molecular Weight | 182.2 g/mol | [2] |
| Monoisotopic Mass | 182.0150 Da | PubChem CID 3000564 (Isomer)[3] |
Part 2: Experimental Verification and Characterization
Theoretical values must be confirmed through empirical data. The structural confirmation of this compound relies on a suite of modern analytical techniques where its molecular weight is a key parameter.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a polar molecule like this compound, Electrospray Ionization (ESI) is the preferred method.
Causality of Method Selection: ESI is a soft ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion. Given the presence of the nitro group and the thioamide's nitrogen and sulfur atoms, the molecule can be readily protonated or deprotonated. ESI in positive ion mode would likely yield the protonated molecule [M+H]⁺ at m/z 183.0228, while negative ion mode could show the deprotonated molecule [M-H]⁻ at m/z 181.0072. The choice of mode depends on the compound's pKa and the mobile phase pH, but both provide a clear path to confirming the molecular mass. The fragmentation pattern in tandem MS (MS/MS) can further confirm the structure, with characteristic losses of the nitro group (NO₂) or parts of the thioamide group[4][5].
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Ion Source Parameters:
-
Ionization Mode: ESI Positive and/or Negative
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150 °C
-
-
Data Acquisition: Acquire full scan spectra over a mass range of m/z 50-500.
-
Validation: The primary validation is the detection of the exact mass of the molecular ion (e.g., [M+H]⁺) within a 5 ppm mass accuracy window of the theoretical value (183.0228).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the molecular weight and elemental formula, NMR spectroscopy elucidates the compound's structural connectivity. For this compound (C₇H₆N₂O₂S), ¹H and ¹³C NMR provide a distinct fingerprint.
-
¹H NMR: The spectrum would show characteristic signals for the four aromatic protons on the disubstituted benzene ring and exchangeable signals for the two protons of the -NH₂ group of the thioamide. The chemical shifts and coupling patterns of the aromatic protons would confirm the meta (1,3) substitution pattern.
-
¹³C NMR: The spectrum would display signals for the seven carbon atoms. The thiocarbonyl carbon (C=S) is particularly diagnostic, appearing significantly downfield (typically >190 ppm)[1][6].
The combined data from MS and NMR provides an unassailable confirmation of both the molecular weight and the precise isomeric structure of the compound.
Part 3: Significance of Molecular Weight in a Research Context
The molecular weight of 182.2 g/mol is not just an identifier; it is a critical parameter that influences the compound's behavior and potential applications, especially in drug discovery.
Lipinski's Rule of Five and "Drug-Likeness"
Developed by Christopher Lipinski, the "Rule of Five" (Ro5) provides a set of guidelines to assess the "drug-likeness" of a compound and its likelihood of being an orally active drug[3][7]. The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Log P (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (N-H, O-H bonds) ≤ 5
-
Hydrogen Bond Acceptors (N, O atoms) ≤ 10
Analysis of this compound:
-
Molecular Weight: 182.2 Da (< 500) - Pass
-
Hydrogen Bond Donors: 1 (the -NH₂ group) (< 5) - Pass
-
Hydrogen Bond Acceptors: 4 (two O atoms in NO₂, one N atom, and one S atom in the thioamide) (< 10) - Pass
-
Log P: The calculated Log P for the isomeric 4-nitrobenzenecarbothioamide is 1.8[3], suggesting the 3-nitro isomer would also have a value well below 5. - Pass
With a molecular weight of 182.2 Da, this compound comfortably fits within the Ro5 guidelines, making it an attractive starting point for fragment-based or lead discovery programs[8][9]. Its low molecular weight provides ample scope for chemical modification to optimize potency and selectivity while maintaining favorable pharmacokinetic properties.
Conclusion
The molecular weight of this compound, definitively established as 182.2 g/mol (C₇H₆N₂O₂S), is the foundational characteristic that underpins all further scientific inquiry[2]. This value, calculated theoretically and confirmed experimentally through techniques like mass spectrometry, serves as the entry point for comprehensive structural elucidation. Furthermore, in the context of drug discovery and medicinal chemistry, this low molecular weight positions the compound as an excellent candidate for lead generation, fully complying with Lipinski's Rule of Five. This technical guide has demonstrated that from a single, fundamental property, a deep, multi-faceted understanding of a molecule's character and potential can be developed.
References
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Benzenesulfonamide, 3-nitro- . PubChem, National Center for Biotechnology Information. [Link]
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Lipinski's rule of five . Wikipedia. [Link]
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Thioamide N–C(S) Activation . The Royal Society of Chemistry. [Link]
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Characterization of aerosol nitroaromatic compounds: Validation of an experimental method . National Center for Biotechnology Information. [Link]
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Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... . ResearchGate. [Link]
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Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) . ResearchGate. [Link]
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BDDCS, the Rule of 5 and Drugability . National Center for Biotechnology Information. [Link]
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A novel method for heterocyclic amide–thioamide transformations . National Center for Biotechnology Information. [Link]
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4-Nitrobenzene-1-carbothioamide . PubChem, National Center for Biotechnology Information. [Link]
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Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development . Sai Life Sciences. [Link]
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Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles . ResearchGate. [Link]
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Metal-Free Three-Component Synthesis of Thioamides from β-Nitrostyrenes, Amines and Elemental Sulfur . ResearchGate. [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies . National Center for Biotechnology Information. [Link]
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Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes . ACS Publications. [Link]
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3-Nitrobenzamide . PubChem, National Center for Biotechnology Information. [Link]
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Thioamide, a Hydrogen Bond Acceptor in Proteins and Nucleic Acids . ACS Publications. [Link]
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3-Nitrocyclohexane-1-carboxamide . PubChem, National Center for Biotechnology Information. [Link]
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Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives . PubMed. [Link]
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The Rule of 5 - Two decades later . Sygnature Discovery. [Link]
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Gas-Phase NMR Studies of N,N-Dimethylthioamides . ACS Publications. [Link]
- Process for the preparation of amino-1,3 benzenediol.
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Mass Spectrometry of Nitro and Nitroso Compounds . ResearchGate. [Link]
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Lipinski's Rule of 5 in Modern Drug Discovery . Zenovel. [Link]
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Spectroscopic Data for 3-Nitrobenzene-1-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzene-1-carbothioamide is a multifaceted organic compound that holds significant interest within the realms of medicinal chemistry and materials science. Its unique molecular architecture, which combines a nitro-substituted aromatic ring with a reactive carbothioamide functional group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and a candidate for various biological evaluations. The precise characterization of this molecule is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the compound's identity, purity, and structural features.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound.
DOT Script for Molecular Structure
Caption: Predicted ¹H NMR assignments for the aromatic protons.
-
Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred for thioamides as it can help in observing the exchangeable -NH₂ protons, which might otherwise be broadened or absent in non-polar solvents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=S | ~200 |
| C-1 | ~140 |
| C-2 | ~125 |
| C-3 | ~148 |
| C-4 | ~122 |
| C-5 | ~130 |
| C-6 | ~135 |
-
Expertise & Experience: The carbothioamide carbon (C=S) is expected to be significantly downfield, typically around 200 ppm, which is a characteristic feature of this functional group. The carbon bearing the nitro group (C-3) will also be deshielded due to the strong electron-withdrawing nature of the nitro group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=S, and N-O bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400 - 3200 | Medium, often two bands |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to weak |
| N-O stretch (asymmetric) | 1550 - 1500 | Strong |
| N-O stretch (symmetric) | 1350 - 1300 | Strong |
| C=S stretch | 1200 - 1050 | Medium to strong |
DOT Script for IR Functional Groups
Caption: Key functional groups and their expected IR absorption regions.
-
Trustworthiness: The presence of two strong absorption bands for the nitro group (asymmetric and symmetric stretching) is a highly reliable indicator of this functional group. [1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₇H₆N₂O₂S, with a molecular weight of 182.2 g/mol . [2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. Key fragmentation pathways would likely involve the loss of the nitro group and cleavage of the carbothioamide moiety.
Expected Fragmentation Pattern:
-
[M]⁺: m/z = 182
-
[M - NO₂]⁺: m/z = 136 (loss of nitro group)
-
[M - CSNH₂]⁺: m/z = 122 (loss of thioamide group)
-
[C₆H₄]⁺: m/z = 76 (benzyne radical cation from further fragmentation)
DOT Script for Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
-
Authoritative Grounding: The fragmentation of nitroaromatic compounds often proceeds via the loss of NO₂ and NO. [3]The subsequent fragmentation of the aromatic ring is also a well-documented process. [4][5]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of approximately m/z 40 to 300 to detect the molecular ion and significant fragment ions.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive framework for the characterization of this compound. The predicted NMR, IR, and MS data, based on established principles and data from analogous structures, offer a reliable reference for researchers. By following the outlined experimental protocols, scientists can confidently verify the identity and purity of their synthesized or acquired this compound, which is a critical step in any research or development endeavor involving this compound.
References
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The Nitro-Scaffold: A Comprehensive Technical Guide to the Biological Activities of Nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the diverse biological activities of nitrobenzene derivatives, a class of compounds that holds significant promise in the landscape of modern drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, confers unique physicochemical properties that translate into a broad spectrum of pharmacological effects. This document moves beyond a mere cataloging of activities to provide a deeper understanding of the underlying mechanisms, structure-activity relationships (SAR), and the practical methodologies for their evaluation. Our aim is to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to navigate the complexities and unlock the full therapeutic potential of these versatile molecules.
The Central Role of the Nitro Group: A Double-Edged Sword
The biological activities of nitrobenzene derivatives are intrinsically linked to the chemical reactivity of the nitro (NO₂) group.[1][2] This functional group can be considered both a pharmacophore and a toxicophore, a duality that necessitates a nuanced approach to drug design.[2] The primary mechanism underpinning many of the observed biological effects is the enzymatic reduction of the nitro group within biological systems.[3] This process, often occurring under hypoxic conditions found in tumors and microbial environments, generates a cascade of reactive intermediates, including nitroso and hydroxylamine species, as well as nitro anion radicals.[1] These reactive species can interact with and damage critical cellular macromolecules such as DNA, proteins, and lipids, leading to cytotoxicity.[1]
It is this very mechanism that is harnessed for therapeutic benefit. For instance, in antimicrobial applications, the selective reduction of the nitro group in anaerobic bacteria or fungi leads to the generation of toxic metabolites that are lethal to the pathogen while sparing the host's aerobic cells.[3] Similarly, in cancer therapy, the hypoxic microenvironment of solid tumors provides a fertile ground for the activation of nitroaromatic prodrugs, leading to targeted tumor cell killing.[4]
However, this same reductive activation is also the root of the toxicological concerns associated with nitroaromatic compounds.[5] Non-specific reduction in healthy tissues can lead to adverse effects, including methemoglobinemia, genotoxicity, and carcinogenicity.[4][5] Therefore, a central challenge in the development of nitrobenzene-based therapeutics lies in achieving selective activation in the target cells or tissues while minimizing off-target toxicity. This is often accomplished through careful molecular design, leveraging structure-activity relationships to fine-tune the redox potential and pharmacokinetic properties of the derivatives.
Antimicrobial Activities: A Renewed Arsenal against Resistance
Nitrobenzene derivatives have a long history in the fight against microbial infections, with compounds like chloramphenicol serving as early examples of their potent antibacterial activity.[3] The resurgence of interest in this class of compounds is driven by the pressing need for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
Mechanism of Antimicrobial Action
The antimicrobial activity of nitrobenzene derivatives is predominantly mediated by the reductive activation of the nitro group by microbial nitroreductases.[3] This process is particularly efficient in anaerobic and microaerophilic environments, making these compounds effective against a range of anaerobic bacteria and some fungi.[3] The reduction of the nitro group generates cytotoxic intermediates that can induce a variety of cellular damage, including:
-
DNA Damage: The reactive nitroso and hydroxylamine intermediates can covalently bind to DNA, leading to strand breaks and inhibition of DNA replication and transcription.[1]
-
Enzyme Inhibition: These reactive species can also target and inactivate essential microbial enzymes by modifying their amino acid residues.
-
Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals, which can cause widespread damage to cellular components.
dot
Caption: Reductive activation of nitrobenzene derivatives in microbes.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of nitrobenzene derivatives can be significantly modulated by the nature and position of substituents on the benzene ring.[6] Key SAR observations include:
-
Electron-withdrawing groups: Substituents that increase the electron-withdrawing nature of the nitro group can facilitate its reduction, often leading to enhanced antimicrobial activity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Optimal lipophilicity is required for effective antimicrobial action.
-
Steric factors: The size and position of substituents can influence the binding of the derivative to the active site of nitroreductases, thereby affecting the rate of activation.
Representative Antimicrobial Nitrobenzene Derivatives
The following table summarizes the antimicrobial activity of selected nitrobenzene derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Nitrofural Derivative | S. aureus | 8-16 | [7] |
| Nitrofural Derivative | E. coli | 8-16 | [7] |
| Nitrofural Derivative | C. albicans | 8-32 | [7] |
| Nitrofural Derivative | C. neoformans | 8-32 | [7] |
| Pyrazole 15 | Streptococcus faecalis | 3.91 | [8] |
| Pyrazole 15 | Saccharomyces cerevisiae | 15.6 | [8] |
| Pyrazole 15 | Candida albicans | 7.81 | [8] |
| MPPS | S. aureus ATCC 25923 | 512 | [9] |
| MPPS | B. subtilis ATCC 6633 | 256 | [9] |
| Benzo[b]thiophene 19 | B. cereus | 128 | [9] |
| Benzo[b]thiophene 19 | C. albicans | 128 | [9] |
| Engyodontiumone I | B. subtilis | 256.0 | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a standardized and widely used technique for its determination.[9][11][12][13][14]
Objective: To determine the lowest concentration of a nitrobenzene derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test nitrobenzene derivative
-
Bacterial or fungal culture in logarithmic growth phase[12]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[14]
-
Sterile diluent (e.g., broth or DMSO)
-
Multichannel pipette
-
Incubator[12]
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the 96-well plate using the appropriate broth medium to achieve a range of final concentrations. Typically, 100 µL of broth is added to each well, followed by the addition of 100 µL of the compound solution to the first well and subsequent serial dilutions.[12]
-
Inoculum Preparation: a. Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[13] b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 100 µL of the diluted microbial suspension, except for the sterility control wells.[13] b. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). c. Seal the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[12]
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] b. Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.
Anticancer Activities: Targeting the Tumoral Microenvironment
The unique physiology of solid tumors, particularly the presence of hypoxic regions, makes them attractive targets for nitrobenzene-based therapies.[4] These compounds can act as hypoxia-activated prodrugs, undergoing selective reduction in the low-oxygen environment of tumors to release cytotoxic agents.[4]
Mechanisms of Anticancer Action
The anticancer effects of nitrobenzene derivatives are multifaceted and can involve several mechanisms:
-
Hypoxia-Activated Prodrugs: As previously discussed, the nitro group can be reduced under hypoxic conditions by cellular reductases, such as cytochrome P450 reductases, to generate cytotoxic species that damage tumor cells.[4]
-
Inhibition of Signaling Pathways: Certain nitrobenzene derivatives have been shown to inhibit key signaling pathways that are dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.[15][16]
-
Induction of Apoptosis: Many anticancer agents, including some nitrobenzene derivatives, exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[17]
-
Topoisomerase Inhibition: Some derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in rapidly dividing cancer cells.[18]
dot
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The Double-Edged Sword: A Technical Guide to the Nitro Group in the Bioactivity of Aromatic Compounds
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Abstract
The nitro group (–NO₂), a deceptively simple functional moiety, occupies a pivotal and paradoxical role in the landscape of bioactive aromatic compounds. Its potent electron-wielding nature and susceptibility to metabolic reduction endow it with the capacity to be both a critical pharmacophore and a potent toxicophore. This technical guide provides an in-depth exploration of the multifaceted influence of the nitro group on the biological activity of aromatic molecules. We will dissect its fundamental physicochemical properties, analyze its strategic use in drug design as a prodrug trigger and bioisostere, and confront the mechanisms underlying its notorious toxicity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic insights and practical experimental guidance to navigate the complexities of incorporating or assessing this powerful functional group.
Part 1: The Physicochemical Foundation of Bioactivity
The biological effects of a nitroaromatic compound are fundamentally dictated by the unique physicochemical properties conferred by the –NO₂ group. Understanding these properties is crucial for predicting a molecule's behavior in a biological system.
The nitro group is a strong electron-withdrawing group, a consequence of the high electronegativity of its nitrogen and oxygen atoms.[1][2][3] This property significantly reduces the electron density of the aromatic ring to which it is attached, influencing the molecule's reactivity, polarity, and potential for intermolecular interactions.[1][3] This electron-withdrawing effect can be quantified by Hammett substituent constants (σp = +0.78, σm = +0.71), which are among the highest for common functional groups.[1]
Key impacts on molecular properties include:
-
Increased Lipophilicity and Polarity: The introduction of a nitro group generally increases a molecule's lipophilicity (logP), polarizability, and dipole moment.[1] This can enhance membrane permeability and cellular uptake.
-
Lowered LUMO Energy: The electron-withdrawing nature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1][4] This makes the compound more susceptible to accepting electrons, a critical feature for its metabolic activation.[4]
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing drug-receptor binding affinity.[1][5]
-
Acidity of Adjacent C-H Bonds: The strong inductive effect can increase the acidity of C-H bonds on carbons adjacent (alpha) to the nitro group, a property exploited in certain chemical syntheses.[6]
Table 1: Comparative Physicochemical Properties
| Functional Group | Hammett Constant (σp) | Typical Effect on Lipophilicity (logP) | Hydrogen Bonding |
| **Nitro (-NO₂) ** | +0.78 | Increases | Acceptor |
| Cyano (-CN) | +0.66 | Increases | Acceptor |
| Carboxyl (-COOH) | +0.45 | Decreases | Donor & Acceptor |
| Hydroxyl (-OH) | -0.37 | Decreases | Donor & Acceptor |
| Amino (-NH₂) | -0.66 | Decreases | Donor & Acceptor |
Part 2: The Nitro Group as a Strategic Tool in Drug Design
Medicinal chemists have strategically harnessed the unique redox properties of the nitro group, primarily in the development of prodrugs that are selectively activated under specific physiological conditions.
2.1 Hypoxia-Activated Prodrugs: A Targeted Strike
Solid tumors and certain microbial infection sites are often characterized by hypoxia (low oxygen levels). This environment is ripe for the reductive bioactivation of nitroaromatic compounds.[7][8] In well-oxygenated tissues, the initial one-electron reduction of the nitro group forms a nitro radical anion, which is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycle".[2] However, in hypoxic conditions, this radical anion can undergo further reduction, initiating a cascade that releases a potent cytotoxic agent.[7][9][10]
This strategy, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT) or Hypoxia-Activated Prodrug (HAP) therapy, is a cornerstone of modern drug development, especially in oncology.[8][11][12] Bacterial nitroreductase (NTR) enzymes, which are not significantly present in mammalian cells, can be delivered to and expressed within tumor cells.[8][11] These enzymes efficiently catalyze the reduction of a systemically administered, non-toxic nitroaromatic prodrug into a highly cytotoxic metabolite, localizing the therapeutic effect and minimizing systemic toxicity.[8][9][12]
Diagram 1: The Hypoxia-Selective Activation Principle
Caption: Workflow for hypoxia-selective prodrug activation.
2.2 Notable Nitroaromatic Drugs
The utility of the nitro group is evident in a range of clinically approved drugs.
Table 2: Examples of Bioactive Nitroaromatic Compounds
| Drug Name | Class | Bioactivity and Role of Nitro Group |
| Metronidazole | Antibacterial, Antiprotozoal | The 5-nitroimidazole is reductively activated in anaerobic organisms to form toxic intermediates that damage DNA.[3][5][13] |
| Nitrofurantoin | Antibacterial | Used for urinary tract infections; the 5-nitrofuran group is reduced by bacterial flavoproteins to reactive intermediates that inhibit multiple cellular processes.[14] |
| Benznidazole | Antiparasitic | A 2-nitroimidazole used to treat Chagas disease; it is activated by trypanosomal type I nitroreductases to produce reactive metabolites.[1][5] |
| Nimesulide | Anti-inflammatory (NSAID) | The nitro group is part of the pharmacophore, but its metabolism has also been linked to rare instances of hepatotoxicity.[15] |
| Flutamide | Antiandrogen | A nonsteroidal antiandrogen for prostate cancer; while not a prodrug, its metabolism, which can involve the nitro group, is linked to potential liver injury.[15] |
Part 3: The "Toxicophore" - Mechanisms of Nitroaromatic Toxicity
The same reductive metabolism that makes nitroaromatics effective prodrugs is also the primary driver of their toxicity.[1][16][17] Many nitroaromatic compounds are classified as mutagenic and potentially carcinogenic.[16][18] This toxicity is not typically caused by the parent compound but by the reactive intermediates generated during its metabolic activation.
3.1 The Reductive Activation Pathway
The bioactivation of a nitroaromatic compound is a stepwise reduction process, catalyzed by various nitroreductase enzymes.[1][19][20]
-
Nitro (R-NO₂) → Nitroso (R-NO): A two-electron reduction converts the nitro group to a nitroso group.
-
Nitroso (R-NO) → Hydroxylamine (R-NHOH): Another two-electron reduction yields the N-hydroxylamine derivative. This is often the most critical step for toxicity.
-
Hydroxylamine (R-NHOH) → Amine (R-NH₂): The final two-electron reduction produces the corresponding amine.
The N-hydroxylamine intermediate is a potent electrophile.[19][20] It can undergo further activation, such as O-esterification, to form a highly reactive nitrenium ion that can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, forming DNA adducts.[19] These adducts can lead to mutations during DNA replication, initiating carcinogenesis.[19]
Diagram 2: Metabolic Pathway of Nitroaromatic Toxicity
Caption: Reductive bioactivation pathway leading to genotoxicity.
3.2 Structure-Toxicity Relationships
The toxicity of nitroaromatic compounds is not uniform and is governed by several structural factors:[4]
-
Number of Nitro Groups: Increasing the number of nitro groups generally increases toxicity and mutagenicity, partly by lowering the reduction potential.[4][21]
-
Ring Structure: Fused polycyclic aromatic hydrocarbons (PAHs) with nitro groups are often more potent mutagens than single-ring compounds.[22]
-
Hydrophobicity: Increased hydrophobicity can enhance mutagenic potency by improving cell penetration and interaction with metabolizing enzymes.[22]
-
LUMO Energy: As mentioned, a lower LUMO energy correlates with easier reduction and often higher mutagenicity.[4][23]
Part 4: Experimental Workflows for Assessing Nitroaromatic Compounds
A critical aspect of developing or handling nitroaromatic compounds is the ability to experimentally assess their potential for bioactivation and toxicity.
4.1 Protocol: Ames Test for Mutagenicity
The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing the mutagenic potential of a chemical.[24][25] It is particularly crucial for nitroaromatics due to their known genotoxic potential. The test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A test compound is considered mutagenic if it causes the bacteria to revert to a histidine-producing state.
Objective: To determine the mutagenic potential of a nitroaromatic compound, with and without metabolic activation.
Methodology:
-
Strain Selection: Use a panel of Salmonella typhimurium strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[26] For nitroaromatics, it is also crucial to include nitroreductase-proficient strains (e.g., TA98) and deficient strains (e.g., TA98NR) to determine if reductive activation is required for mutagenicity.
-
Metabolic Activation (S9 Mix): Prepare a liver homogenate fraction (S9) from rats or hamsters induced with Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.[25][27] The S9 mix contains microsomal enzymes (like cytochrome P450s) and cofactors (e.g., NADP+) necessary for mammalian metabolism. Hamster liver S9 is often superior for activating certain classes of mutagens.[25][27]
-
Assay Procedure (Pre-incubation Method): a. Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a sterile test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates), and 0.1 mL of the test compound dilution. c. Incubate the mixture at 37°C for 20-30 minutes.[27] This pre-incubation step enhances the sensitivity for many mutagens. d. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the spontaneous reversion rate (solvent control). c. Compare results between +S9 and -S9 conditions and between nitroreductase-proficient and -deficient strains to elucidate the mechanism of activation.
Diagram 3: Ames Test Experimental Workflow
Caption: Workflow for the Ames test (pre-incubation method).
Conclusion
The nitro group is a powerful modulator of bioactivity in aromatic compounds, presenting both significant opportunities and substantial risks. Its strong electron-withdrawing character and unique redox properties make it an invaluable tool for designing targeted prodrugs, particularly for hypoxic environments.[7][12] However, these same properties are inextricably linked to a well-documented potential for toxicity, driven by reductive metabolic activation to genotoxic intermediates.[15][16][19] For the drug development professional, a deep mechanistic understanding of this duality is not optional—it is essential. Successful navigation of this chemical space requires a rational design approach, informed by quantitative structure-activity relationships, and validated by rigorous experimental assessment of mutagenicity and metabolic fate. The future of nitroaromatic therapeutics will likely focus on engineering greater selectivity, for instance, by designing prodrugs activated only by non-human enzymes or by fine-tuning reduction potentials to spare healthy tissues, thereby maximizing the therapeutic benefit while mitigating the inherent risks of this potent functional group.
References
A consolidated list of all sources cited in this guide. Please note that as an AI, I am unable to generate clickable URLs. The provided links are for reference and verification.
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Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 1991. URL: [Link]
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Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO, 2023. URL: [Link]
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Structure-toxicity relationships of nitroaromatic compounds. International Journal of Molecular Sciences, 2009. URL: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 2007. URL: [Link]
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Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate, 2008. URL: [Link]
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Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 2022. URL: [Link]
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Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology, 2014. URL: [Link]
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In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 2020. URL: [Link]
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The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. ASTM International, 1983. URL: [Link]
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Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility. The Journal of Pathology, 2015. URL: [Link]
-
Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI, 2022. URL: [Link]
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Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 2024. URL: [Link]
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Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate, 2008. URL: [Link]
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ENGINEERING BACTERIAL NITROREDUCTASES FOR ANTICANCER GENE THERAPY AND TARGETED CELL ABLATION. Victoria University of Wellington, 2022. URL: [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 2019. URL: [Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 2021. URL: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 2022. URL: [Link]
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Bacterial Nitroreductase Enzymes. Ackerley Lab, Victoria University of Wellington. URL: [Link]
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Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate, 2023. URL: [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Sensors, 2008. URL: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate, 2022. URL: [Link]
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Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Cancers, 2020. URL: [Link]
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Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 2000. URL: [Link]
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Structures and generic reaction scheme for the nitroaromatic prodrugs central to this work. ResearchGate, 2019. URL: [Link]
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Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 1987. URL: [Link]
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Prodrug Concept and Nitro-Containing Prodrugs. IntechOpen, 2017. URL: [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate, 2023. URL: [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate, 2025. URL: [Link]
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Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 1985. URL: [Link]
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Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 2023. URL: [Link]
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Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research, 2024. URL: [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 2022. URL: [Link]
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Metabolism of nitroaromatic compounds. Semantic Scholar, 1986. URL: [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 2025. URL: [Link]
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Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 2006. URL: [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub, 2022. URL: [Link]
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Understanding Nitro Compounds: Structure And Properties. Hardiegrant, 2026. URL: [Link]
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Nitro compound. Wikipedia. URL: [Link]
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Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. ResearchGate, 2023. URL: [Link]
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Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 2022. URL: [Link]
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Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 2021. URL: [Link]
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Methodological & Application
Synthesis of 3-Nitrobenzene-1-carbothioamide: A Detailed Guide for the Research Scientist
This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of 3-Nitrobenzene-1-carbothioamide from 3-nitrobenzaldehyde. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore two robust and effective methods: the Willgerodt-Kindler reaction and thionation using Lawesson's Reagent. Each protocol is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Significance of Thioamides
Thioamides are a critical class of organosulfur compounds that serve as versatile intermediates in the synthesis of various sulfur-containing heterocycles. Their unique chemical properties, including their ambident nucleophilicity and ability to participate in various cycloaddition reactions, make them valuable building blocks in medicinal chemistry and materials science. This compound, in particular, is a key precursor for the synthesis of novel therapeutic agents and functional materials, owing to the presence of the reactive thioamide group and the synthetically versatile nitro functionality.
Method 1: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful multicomponent reaction that transforms an aryl aldehyde, an amine (typically a secondary amine like morpholine), and elemental sulfur into a thioamide.[1][2] This one-pot synthesis is highly efficient and has been adapted for microwave-assisted conditions to enhance reaction rates and yields.[3]
Mechanistic Insights
The reaction is believed to proceed through the initial formation of an enamine from the aldehyde and the secondary amine. This enamine then acts as a nucleophile, attacking the electrophilic elemental sulfur. A series of rearrangements, likely involving thio-substituted iminium and aziridinium intermediates, leads to the migration of the carbonyl carbon to the terminal position of the alkyl chain (in the case of ketones) and subsequent formation of the thioamide.[1]
Experimental Protocol: Microwave-Assisted Willgerodt-Kindler Synthesis
This protocol is adapted from the work of Kapanda and coworkers, who demonstrated a microwave-enhanced synthesis of thiobenzamide derivatives.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Nitrobenzaldehyde | 151.12 | 5.0 | 0.755 g |
| Morpholine | 87.12 | 7.5 | 0.653 g (0.66 mL) |
| Elemental Sulfur | 32.06 | 8.0 | 0.256 g |
| Montmorillonite K-10 | N/A | N/A | 0.35 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL |
| Ethyl Acetate | 88.11 | - | As required |
| Hexane | 86.18 | - | As required |
Equipment:
-
Microwave reactor
-
Round-bottom flask (appropriate size for microwave reactor)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup or recrystallization apparatus
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 3-nitrobenzaldehyde (5.0 mmol, 0.755 g), morpholine (7.5 mmol, 0.66 mL), elemental sulfur (8.0 mmol, 0.256 g), and montmorillonite K-10 (0.35 g).
-
Solvent Addition: Add 15 mL of N,N-dimethylformamide (DMF) to the reaction vessel.
-
Microwave Irradiation: Secure the vessel in the microwave reactor and irradiate the mixture. A suggested protocol is to use multiple short bursts of irradiation (e.g., 10-15 irradiations of 1 minute each at 940 W, with 20-second intervals for agitation and cooling) to maintain control over the reaction temperature and prevent excessive boiling.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a solution of ethyl acetate.
-
Purification:
-
Filter the mixture to remove the montmorillonite K-10 catalyst and any unreacted sulfur.
-
Wash the organic phase with water to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Method 2: Thionation with Lawesson's Reagent
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and highly effective thionating agent for the conversion of carbonyl compounds, including aldehydes, to their corresponding thiocarbonyls.[4] It offers a milder and often more efficient alternative to other thionating agents like phosphorus pentasulfide (P₄S₁₀).[4]
Mechanistic Insights
The thionation mechanism with Lawesson's Reagent is analogous to the Wittig reaction. The reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide undergoes a [2+2] cycloaddition with the carbonyl group of the aldehyde to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thioamide and a phosphorus-containing byproduct.[4][5]
Experimental Protocol: Thionation of 3-Nitrobenzaldehyde using Lawesson's Reagent
This protocol is a general method for the thionation of carbonyl compounds and can be effectively applied to 3-nitrobenzaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Nitrobenzaldehyde | 151.12 | 5.0 | 0.755 g |
| Lawesson's Reagent | 404.47 | 2.5 | 1.01 g |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | ~100 mL |
| Diethyl Ether | 74.12 | - | As required |
| Water | 18.02 | - | As required |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Lawesson's Reagent (2.5 mmol, 1.01 g) in anhydrous tetrahydrofuran (THF, ~50 mL).
-
Substrate Addition: In a separate flask, dissolve 3-nitrobenzaldehyde (5.0 mmol, 0.755 g) in anhydrous THF (~50 mL). Add this solution to the solution of Lawesson's Reagent at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Reactions are often complete within a few hours, but can be left overnight if necessary.[6]
-
Work-up:
-
Once the reaction is complete, evaporate the THF under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with diethyl ether. It is crucial to wash thoroughly with water to remove the phosphorus byproducts.[6]
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel. The thioamide product is typically non-polar.[6]
-
Visualization of Experimental Workflow
Caption: Experimental workflows for the synthesis of this compound.
Safety Precautions
-
3-Nitrobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation.[7][8]
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Elemental Sulfur: May cause skin and respiratory irritation.
-
Lawesson's Reagent: Harmful if swallowed, in contact with skin, or if inhaled. Contact with water liberates toxic, flammable gas. Has a strong, unpleasant odor (stench).[9][10]
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and vapors.
References
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Application Note: Comprehensive Spectroscopic Characterization of 3-Nitrobenzene-1-carbothioamide
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
3-Nitrobenzene-1-carbothioamide is an aromatic thioamide featuring both a nitro group and a carbothioamide moiety. The presence of the thioamide group, a bioisostere of the amide bond, and the electron-withdrawing nitro group on an aromatic scaffold makes this compound and its derivatives interesting candidates in medicinal chemistry and materials science. Thioamides are known building blocks for synthesizing nitrogen- and sulfur-containing heterocycles, and nitroaromatic compounds are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[1][2]
A precise and unambiguous structural characterization is the foundational step for any further investigation into a compound's reactivity, biological activity, or material properties. This application note provides a detailed guide to the definitive characterization of this compound using two core analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind the spectroscopic signals and provide robust, field-proven protocols for data acquisition.
Molecular Structure
The key to interpreting spectroscopic data is a thorough understanding of the molecule's structure and its constituent functional groups.
Caption: Molecular structure of this compound.
Critical Safety Considerations
Nitroaromatic compounds are often toxic and may be absorbed through the skin.[3][4] They can cause damage to organs, particularly the blood, through prolonged exposure.[3] All handling of this compound should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorbance.
Expected Vibrational Signatures for this compound
The structure contains three key regions that will produce distinct and identifiable peaks in the IR spectrum: the thioamide group, the nitro group, and the meta-substituted aromatic ring.
-
Thioamide (-C(S)NH₂) Vibrations:
-
N-H Stretching: The primary thioamide will exhibit two bands corresponding to the asymmetric and symmetric stretching of the N-H bonds, typically in the 3450-3100 cm⁻¹ region.[5][6]
-
Thioamide Bands: Unlike amides, thioamides produce a series of mixed vibrational bands. The "G band," often found between 800-600 cm⁻¹, is considered to have a significant contribution from the C=S stretching vibration.[7] Other important bands include those with mixed C-N stretching and N-H bending character around 1550-1480 cm⁻¹.[5]
-
-
Nitro (-NO₂) Vibrations:
-
This group provides one of the most unambiguous signatures in an IR spectrum. Due to the strong bond polarity, the stretching vibrations are very intense.[8]
-
Asymmetric Stretch (ν_as): A very strong, sharp band is expected between 1550-1500 cm⁻¹ .[8]
-
Symmetric Stretch (ν_s): A second strong band is expected between 1370-1330 cm⁻¹ .[8] The presence of both intense peaks is a classic indicator of a nitro group.[8]
-
-
Aromatic Ring Vibrations:
-
C-H Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹.
-
C=C Stretching: Ring "breathing" modes result in several bands of variable intensity between 1620-1450 cm⁻¹.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from strong bands in the 900-650 cm⁻¹ "fingerprint" region. For 1,3- (meta) disubstitution, characteristic bands are expected around 890-835 cm⁻¹ and 800-750 cm⁻¹.[8]
-
Protocol: FT-IR Data Acquisition via ATR
Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation.
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Post-Analysis Cleaning: Clean the sample from the crystal and anvil surfaces immediately after the measurement.
-
Data Processing: Process the raw spectrum using the instrument software, applying baseline and ATR corrections as necessary.
Data Summary: Characteristic FT-IR Peaks
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3400 - 3300 | Medium | Asymmetric N-H Stretch | Thioamide (-NH₂) |
| 3250 - 3150 | Medium | Symmetric N-H Stretch | Thioamide (-NH₂) |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |
| 1610 - 1580 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |
| 1540 - 1515 | Very Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) ** |
| 1500 - 1470 | Strong | Thioamide I Band (C-N/N-H) | Thioamide |
| 1355 - 1340 | Very Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) ** |
| ~880 | Medium-Strong | Aromatic C-H Out-of-Plane Bend | Aromatic (Meta-subst.) |
| ~780 | Medium-Strong | Aromatic C-H Out-of-Plane Bend | Aromatic (Meta-subst.) |
| 750 - 650 | Medium | G-Band (C=S contribution) | Thioamide (C=S) |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
While FT-IR confirms the presence of functional groups, NMR spectroscopy provides a complete atomic-level map of the molecule's carbon-hydrogen framework. It relies on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at unique frequencies (chemical shifts) that are highly dependent on their local electronic environment.
¹H NMR Analysis: Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton types, their connectivity (via spin-spin coupling), and their relative abundance (via integration). For this compound, we expect signals from the thioamide NH₂ protons and the four aromatic protons.
-
Thioamide Protons (NH₂): These protons are often subject to fast chemical exchange and quadrupole broadening from the adjacent nitrogen. This typically results in a broad singlet, often significantly downfield due to the deshielding effect of the C=S bond. Its integration should correspond to two protons.
-
Aromatic Protons (Ar-H): The powerful electron-withdrawing nature of the nitro group dominates the electronic environment of the ring, causing all aromatic protons to be shifted significantly downfield.[9] The meta-substitution pattern creates four unique protons.
-
H-2: This proton is ortho to the thioamide and meta to the nitro group. It will be strongly deshielded and appear as a narrow triplet or singlet-like peak.
-
H-4: This proton is ortho to the nitro group and meta to the thioamide. It will be significantly deshielded and appear as a doublet of doublets (or a triplet).
-
H-5: This proton is para to the thioamide and meta to the nitro group. It will be the most shielded of the aromatic protons and appear as a clear triplet.
-
H-6: This proton is ortho to the thioamide and ortho to the nitro group, making it the most deshielded proton on the ring. It will appear as a doublet of doublets (or a triplet).
-
¹³C NMR Analysis: Carbon Environments
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Thioamide Carbon (C=S): The thiocarbonyl carbon is highly deshielded and will appear as the most downfield signal in the spectrum, often in the 190-205 ppm range.
-
Aromatic Carbons: Six distinct signals are expected.
-
C-1 (C-CSNH₂): The ipso-carbon attached to the thioamide group.
-
C-3 (C-NO₂): The ipso-carbon attached to the nitro group will be highly deshielded due to the direct attachment of the electronegative group.[9]
-
C-2, C-4, C-5, C-6: The remaining four carbons will appear in the typical aromatic region (120-150 ppm), with their precise shifts determined by the combined electronic effects of the two substituents.
-
Protocol: NMR Sample Preparation and Data Acquisition
Caption: Experimental workflow for NMR sample preparation and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves many thioamides and shifts the exchangeable NH proton signals downfield away from other signals.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked to the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a short relaxation delay (1-2 seconds) is usually sufficient.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This requires a larger number of scans than the proton spectrum due to the low natural abundance of ¹³C.
Data Summary: Predicted NMR Assignments (in DMSO-d₆)
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Integration |
| ~9.5 - 10.5 | br s | -C(S)NH ₂ | 2H |
| ~8.65 | t, J ≈ 2.0 Hz | H-2 | 1H |
| ~8.30 | ddd, J ≈ 8.2, 2.3, 1.0 Hz | H-4 | 1H |
| ~8.20 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | H-6 | 1H |
| ~7.75 | t, J ≈ 8.0 Hz | H-5 | 1H |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~198.5 | C =S |
| ~148.1 | C-3 (ipso-NO₂) |
| ~140.2 | C-1 (ipso-CSNH₂) |
| ~135.0 | C-6 |
| ~130.0 | C-5 |
| ~127.5 | C-4 |
| ~122.0 | C-2 |
Conclusion
The structural elucidation of this compound is straightforwardly and definitively achieved through the synergistic application of FT-IR and NMR spectroscopy. FT-IR provides rapid confirmation of the essential nitro (-NO₂) and thioamide (-C(S)NH₂) functional groups through their intense and characteristic absorption bands. Subsequently, ¹H and ¹³C NMR spectroscopy offers a detailed, atom-by-atom map of the molecular architecture, confirming the meta-substitution pattern on the aromatic ring and the precise chemical environment of each proton and carbon nucleus. The protocols and expected data presented in this note serve as a comprehensive guide for researchers to reliably verify the identity and purity of this compound, enabling further exploration of its chemical and biological potential.
References
-
Parvez, S., et al. (2022). "Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies." ACS Omega. Available at: [Link]
-
Britannica, The Editors of Encyclopaedia. (2024). "Nitrobenzene". Encyclopedia Britannica. Available at: [Link]
-
Smith, B. C. (2020). "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy Online. Available at: [Link]
-
CPAchem Ltd. (2023). "Safety data sheet: Nitrobenzene". Available at: [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). "Infrared Spectra of Thioamides and Selenoamides." Acta Chemica Scandinavica. Available at: [Link]
-
DC Fine Chemicals. (2024). "Safety Data Sheet: Nitrobenzene". Available at: [Link]
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Senthilkumar, L., et al. (2013). "Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media." IOSR Journal of Applied Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2017). "Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments". Available at: [Link]
-
ResearchGate. (2018). "1H and 13C NMR chemical shifts of nitrobenzene amination products". Available at: [Link]
-
Oxford Instruments. (n.d.). "Analysis of the reduction product of 3-nitrobenzaldehyde". Available at: [Link]
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Application Notes and Protocols for the Cytotoxic Evaluation of 3-Nitrobenzene-1-carbothioamide on Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities
The relentless pursuit of novel and effective anticancer agents is a cornerstone of oncological research. 3-Nitrobenzene-1-carbothioamide is a novel chemical entity whose therapeutic potential remains largely unexplored. Its chemical structure, featuring a nitro group and a carbothioamide moiety, suggests plausible, yet unconfirmed, mechanisms for inducing cytotoxicity in cancer cells. The nitro group, a potent electron-withdrawing group, is a component of several drugs whose biological activity is often dependent on the reductive metabolism of this group, potentially leading to the generation of reactive cytotoxic agents.[1][2] Conversely, the carbothioamide functional group is present in a variety of compounds that have demonstrated significant anticancer properties.[3][4]
Given the absence of pre-existing data, a systematic and multi-faceted approach is imperative to characterize the cytotoxic profile of this compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial, yet thorough, in vitro evaluation of this compound's effects on cancer cell lines. We will detail robust protocols for a panel of cytotoxicity assays, explain the scientific rationale behind each experimental step, and provide insights into data interpretation, thereby establishing a solid foundation for further preclinical development.
Strategic Approach to Cytotoxicity Profiling
A single assay is insufficient to comprehensively understand a compound's cytotoxic effects. Therefore, we advocate for a tiered approach, beginning with an assessment of overall cell viability and metabolic activity, followed by assays that delineate the specific mechanism of cell death. Our proposed workflow integrates three key assays:
-
MTT Assay: To quantify metabolic activity as an indicator of cell viability and proliferation.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity and identify cytotoxicity resulting from cell lysis.[7][8]
-
Caspase-3/7 Activity Assay: To specifically detect the induction of apoptosis, a programmed and controlled form of cell death.[9][10]
This multi-assay strategy provides a more complete picture, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing), and further clarifying the mode of cell death (necrosis vs. apoptosis).
Part 1: Assessment of Metabolic Activity and Cell Viability (MTT Assay)
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.
Experimental Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well). Include wells for "cell-free" blanks (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. For a novel compound, a broad concentration range is recommended for the initial screening (e.g., 0.1 µM to 100 µM).[12]
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of the test compound to the respective wells.
-
Include "vehicle control" wells (cells treated with the same concentration of DMSO as the highest compound concentration) and "untreated control" wells (cells in fresh medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13]
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the "cell-free" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Determine IC₅₀ Value:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[5]
-
Expected Data Summary:
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) of this compound |
| MCF-7 | 24 | Experimental Value |
| 48 | Experimental Value | |
| A549 | 24 | Experimental Value |
| 48 | Experimental Value | |
| HeLa | 24 | Experimental Value |
| 48 | Experimental Value |
Part 2: Assessment of Membrane Integrity (LDH Assay)
Principle of the LDH Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][8] The LDH assay is a colorimetric method that quantitatively measures the amount of LDH released from damaged cells.[7] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[7]
Experimental Protocol: LDH Assay
Materials and Reagents:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, lysis buffer, and stop solution)
-
Treated cell culture plates (from a parallel experiment to the MTT assay)
-
96-well flat-bottom assay plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Controls:
-
In the cell culture plate, designate wells for the following controls:
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (typically 1-2 hours before the assay).
-
Background Control: Medium only (no cells).
-
-
-
Sample Collection:
-
After the treatment period with this compound, centrifuge the 96-well culture plate at a low speed (e.g., 250 x g) for 5 minutes. This will pellet any detached, dead cells.
-
Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well assay plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction solution according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction solution to each well of the assay plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
If the kit includes a stop solution, add 50 µL to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation
-
Calculate Percent Cytotoxicity:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100
-
-
Expected Data Summary:
| Cell Line | Treatment Duration (h) | % Cytotoxicity at 10 µM | % Cytotoxicity at 50 µM |
| MCF-7 | 24 | Experimental Value | Experimental Value |
| 48 | Experimental Value | Experimental Value | |
| A549 | 24 | Experimental Value | Experimental Value |
| 48 | Experimental Value | Experimental Value |
Part 3: Detection of Apoptosis (Caspase-3/7 Activity Assay)
Principle of the Caspase-3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspase-3 and Caspase-7 are executioner caspases, and their activation is a hallmark of the apoptotic cascade.[10] Luminescent caspase-3/7 assays utilize a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[9] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3 and -7 in the sample.[10]
Experimental Protocol: Caspase-3/7 Assay
Materials and Reagents:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Treated cell culture plates (from a parallel experiment to the MTT and LDH assays)
-
Opaque-walled 96-well plates (for luminescence assays)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in opaque-walled 96-well plates and treat with this compound as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Allow the reagent and the cell culture plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Presentation
-
Calculate Fold Increase in Caspase Activity:
-
Subtract the average luminescence of the "cell-free" blank wells from all other readings.
-
Calculate the fold increase in caspase-3/7 activity for each concentration of this compound using the following formula:
-
Fold Increase = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
-
Expected Data Summary:
| Cell Line | Treatment Duration (h) | Fold Increase in Caspase-3/7 Activity at 10 µM | Fold Increase in Caspase-3/7 Activity at 50 µM |
| MCF-7 | 24 | Experimental Value | Experimental Value |
| A549 | 24 | Experimental Value | Experimental Value |
Visualization of Experimental Workflows
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: Workflow for the Caspase-3/7 Apoptosis Assay.
Conclusion and Future Directions
This guide provides a robust, multi-assay framework for the initial cytotoxic characterization of this compound. By systematically evaluating its impact on cell viability, membrane integrity, and apoptotic pathways, researchers can generate the critical preliminary data necessary for go/no-go decisions in the drug discovery pipeline. Positive results from this initial screening—such as a low micromolar IC₅₀ value, significant LDH release, and a clear induction of caspase-3/7 activity—would strongly warrant further investigation. Subsequent studies could include cell cycle analysis, assessment of mitochondrial membrane potential, and Western blotting for key apoptotic proteins to further elucidate the compound's precise mechanism of action. This structured approach ensures a thorough and efficient evaluation, paving the way for the potential development of this compound as a novel anticancer therapeutic.
References
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Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Processes, 9(11), 2033. Retrieved from [Link]
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Testing.com. (2022). Lactate Dehydrogenase (LDH) Test. Retrieved from [Link]
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ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22655–22673. Retrieved from [Link]
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MedlinePlus. (2023). Lactate Dehydrogenase (LDH) Test. Retrieved from [Link]
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ACS Publications. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular. Retrieved from [Link]
-
ResearchGate. (2025). Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. Retrieved from [Link]
-
RSC Publishing. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
Testing.com. (2022). Lactate Dehydrogenase (LDH) Test. Retrieved from [Link]
-
ProQuest. (n.d.). In vitro Characterization of Novel Compounds with Anti-cancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported carbothioamide/carboxamide-based pyrazoline derivatives. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Lactate Dehydrogenase. Retrieved from [Link]
-
Chemical Research in Toxicology. (2019). Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin. Chemical Research in Toxicology, 32(4), 629–638. Retrieved from [Link]
-
Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]
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PubMed. (2019). Nitro-Group-Containing Drugs. Retrieved from [Link]
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ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]
-
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 105 questions with answers in CASPASE. Retrieved from [Link]
-
OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Retrieved from [Link]
-
Frontiers. (n.d.). In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Retrieved from [Link]
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- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate Dehydrogenase (LDH) Test : Purpose,Procedures, Test Results and Normal Range [carehospitals.com]
- 8. Lactate Dehydrogenase (LDH) Test: MedlinePlus Medical Test [medlineplus.gov]
- 9. Caspase assay selection guide | Abcam [abcam.com]
- 10. promega.com [promega.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
Application Notes and Protocols for Mechanism of Action Studies of Nitroaromatic Compounds
Introduction: The Dual Nature of Nitroaromatic Compounds
Nitroaromatic compounds are a class of molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This functional group, being strongly electron-withdrawing, imparts unique chemical and biological properties to these compounds.[1][2] They are integral to a wide array of applications, from pharmaceuticals like the antibacterial metronidazole and the anticancer prodrug CB1954, to explosives such as 2,4,6-trinitrotoluene (TNT).[1][3][4] However, the very chemical properties that make them effective also contribute to their potential toxicity, including mutagenicity and carcinogenicity.[1][3][5]
The biological activity of most nitroaromatic compounds is not intrinsic but is a consequence of their metabolic activation within the cell. The central theme of their mechanism of action is the bioreduction of the nitro group.[1][6] This process can proceed through two main pathways: a one-electron reduction to form a nitro anion radical, or a two-electron reduction to yield a nitroso intermediate, which can be further reduced to hydroxylamine and eventually an amine.[7][8] These highly reactive intermediates are the primary effectors of cellular damage and therapeutic action.
This guide provides a comprehensive overview of the key mechanisms of action of nitroaromatic compounds and detailed protocols for their investigation. We will delve into the experimental methodologies required to dissect these mechanisms, providing not just the steps, but the scientific rationale behind them.
Section 1: The Engine of Activity - Redox Cycling and Oxidative Stress
A predominant mechanism of action for many nitroaromatic compounds, particularly under aerobic conditions, is redox cycling. This process is initiated by a one-electron reduction of the nitroaromatic compound (Ar-NO₂) to its corresponding nitro anion radical (Ar-NO₂⁻•).[1] This reduction is often catalyzed by flavoenzymes such as NADPH-cytochrome P450 reductase.[9]
The resulting nitro anion radical is highly reactive. In the presence of molecular oxygen (O₂), it can readily transfer its extra electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion radical (O₂⁻•).[1][7] This futile cycle can repeat, leading to a significant accumulation of superoxide and other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH).[5] This cascade of ROS generation induces a state of oxidative stress, leading to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately culminating in cell death.[1][5]
Visualizing the Redox Cycle
Caption: The redox cycling of a nitroaromatic compound (Ar-NO₂) leading to ROS production.
Experimental Protocols for Investigating Redox Properties and Oxidative Stress
Principle: Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound.[10][11][12] By applying a cycling potential to an electrode immersed in a solution of the nitroaromatic compound, one can determine its reduction potential. A more negative reduction potential indicates a greater difficulty in reducing the nitro group, which can correlate with its biological activity.
Materials:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Electrochemical cell.
-
Nitroaromatic compound of interest.
-
Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Argon or nitrogen gas for deoxygenation.
Procedure:
-
Prepare a solution of the nitroaromatic compound (typically 1-5 mM) in the supporting electrolyte.
-
Assemble the electrochemical cell with the three electrodes.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes.
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram and record the data.
-
The potential at which the reduction peak occurs provides information about the ease of reduction of the nitroaromatic compound.[10][13]
Data Interpretation: The peak potential of the first reduction wave corresponds to the formation of the nitro anion radical. Comparing the reduction potentials of different nitroaromatic compounds can provide insights into their propensity to undergo redox cycling.
Principle: ESR (also known as Electron Paramagnetic Resonance, EPR) is a spectroscopic technique that directly detects species with unpaired electrons, such as free radicals.[14][15][16][17] To overcome the short half-life of many biological radicals, spin trapping agents are often used. These react with the transient radical to form a more stable radical adduct that can be readily detected by ESR.
Materials:
-
ESR spectrometer.
-
Nitroaromatic compound.
-
A suitable reducing system (e.g., a nitroreductase enzyme and its cofactor NADPH).
-
Spin trapping agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide).
-
Phosphate buffer (pH 7.4).
Procedure:
-
Prepare a reaction mixture containing the nitroaromatic compound, the spin trap, and the buffer in an ESR-compatible tube.
-
Initiate the reaction by adding the reducing system (nitroreductase and NADPH).
-
Immediately place the sample in the ESR spectrometer's cavity.
-
Record the ESR spectrum at room temperature.
-
The resulting spectrum's hyperfine splitting constants are characteristic of the trapped radical, allowing for its identification.[15]
Principle: DCFH-DA is a cell-permeable probe that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][5][18][19][20] The intensity of the fluorescence is proportional to the amount of ROS produced.
Materials:
-
Cell line of interest (e.g., a cancer cell line for anticancer drug studies).
-
Cell culture medium and supplements.
-
Nitroaromatic compound.
-
DCFH-DA stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or microplate reader.
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.[1][18]
-
Treat the cells with various concentrations of the nitroaromatic compound for a desired period.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-45 minutes at 37°C.[5][19]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[1][19]
Data Analysis:
-
Calculate the percentage increase in fluorescence relative to untreated control cells.
-
A dose-dependent increase in fluorescence indicates that the compound induces oxidative stress.
Section 2: The Genotoxic Threat - DNA Damage and Mutagenicity
The reactive intermediates generated from the reduction of nitroaromatic compounds, particularly hydroxylamines, are potent electrophiles that can directly interact with DNA.[3] These interactions can lead to the formation of covalent DNA adducts, which can distort the DNA helix, interfere with replication and transcription, and ultimately lead to mutations.[3] Furthermore, the oxidative stress induced by redox cycling can cause oxidative damage to DNA bases (e.g., formation of 8-oxo-guanine) and single- and double-strand breaks.[20] This genotoxic activity is a key component of the therapeutic efficacy of some nitroaromatic anticancer drugs but also underlies their mutagenic and carcinogenic potential.[3][5]
Pathway to DNA Damage
Caption: Mechanisms of DNA damage induced by nitroaromatic compounds.
Experimental Protocols for Assessing Genotoxicity
Principle: This assay assesses the ability of a compound to cause single- or double-strand breaks in DNA.[21][22][23][24] Supercoiled plasmid DNA (Form I) is used as a substrate. A single-strand break converts it to a relaxed or open-circular form (Form II), while a double-strand break linearizes it (Form III). These different forms can be separated by agarose gel electrophoresis.[21]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Nitroaromatic compound.
-
A reducing agent (e.g., NADPH) and, if necessary, a nitroreductase.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Agarose gel electrophoresis system.
-
DNA loading dye.
-
Ethidium bromide or other DNA stain.
Procedure:
-
Set up reaction mixtures containing the plasmid DNA, buffer, and different concentrations of the nitroaromatic compound.
-
Include a control with no compound.
-
Initiate the reaction by adding the reducing system.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding loading dye containing a chelating agent like EDTA.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Data Interpretation: An increase in the amount of Form II and Form III DNA with increasing compound concentration indicates DNA cleavage activity.
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[4][6][7][25] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[4]
Materials:
-
Cell line of interest.
-
Nitroaromatic compound.
-
Normal and low-melting-point agarose.
-
Lysis solution (containing detergent and high salt).
-
Alkaline electrophoresis buffer.
-
Neutralization buffer.
-
DNA stain (e.g., SYBR Green or propidium iodide).
-
Fluorescence microscope with appropriate filters.
-
Comet assay analysis software.
Procedure:
-
Treat cells with the nitroaromatic compound for a defined period.
-
Harvest the cells and resuspend them in low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a slide pre-coated with normal agarose.
-
Lyse the cells by immersing the slides in lysis solution.[25]
-
Unwind the DNA by placing the slides in alkaline electrophoresis buffer.
-
Perform electrophoresis at a low voltage.
-
Neutralize and stain the DNA.
-
Visualize and score the comets using a fluorescence microscope and specialized software.
Data Analysis: Parameters such as tail length, tail DNA percentage, and tail moment are quantified to measure the extent of DNA damage.
Section 3: Targeted Disruption - Enzyme Inhibition
Beyond generalized damage through redox cycling and genotoxicity, some nitroaromatic compounds or their metabolites can exhibit more specific mechanisms of action by inhibiting key cellular enzymes.[2][14] This inhibition can be a primary therapeutic mechanism or a source of toxicity. For example, the antifungal activity of some nitro-containing compounds is attributed to the inhibition of 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungi.[2]
Experimental Protocols for Enzyme Inhibition Studies
Principle: Xanthine oxidase is an enzyme involved in purine metabolism that also has nitroreductase activity.[14] Its inhibition can be studied spectrophotometrically by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a strong absorbance at around 290-295 nm.[3]
Materials:
-
Xanthine oxidase enzyme.
-
Xanthine (substrate).
-
Nitroaromatic compound (potential inhibitor).
-
Allopurinol (positive control inhibitor).[3]
-
Phosphate buffer (pH 7.5).
-
96-well UV-transparent microplate.
-
Microplate reader.
Procedure:
-
In a 96-well plate, add buffer, xanthine oxidase, and various concentrations of the nitroaromatic compound or allopurinol.[3]
-
Include control wells with the enzyme but no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding xanthine to all wells.
-
Immediately measure the absorbance at 295 nm kinetically for a set period (e.g., 10-15 minutes).[3][8]
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute) for each condition.
-
Determine the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Principle: This assay determines if a compound interferes with the fundamental processes of protein synthesis.[26][27][28][29] A cell-free system containing all the necessary components for transcription and translation is used to express a reporter protein (e.g., luciferase). The effect of the nitroaromatic compound on the amount of synthesized protein is then quantified.
Materials:
-
Coupled in vitro transcription/translation kit (e.g., based on E. coli or rabbit reticulocyte lysate).
-
DNA template encoding a reporter gene (e.g., luciferase).
-
Nitroaromatic compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Set up the IVTT reactions according to the kit manufacturer's instructions, including the DNA template and the necessary reaction components.
-
Add different concentrations of the nitroaromatic compound to the reactions.
-
Include a positive control inhibitor (e.g., puromycin) and a no-compound control.[26]
-
Incubate the reactions at the recommended temperature (e.g., 37°C) for 1-2 hours.[30]
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer.
Data Analysis: A decrease in the luminescent signal in the presence of the compound indicates inhibition of transcription and/or translation. Calculate the IC₅₀ value to quantify the inhibitory potency.
Summary and Concluding Remarks
The study of the mechanism of action of nitroaromatic compounds is crucial for both harnessing their therapeutic potential and mitigating their toxicity. The protocols outlined in this guide provide a robust framework for investigating the three primary mechanisms: redox cycling and oxidative stress, DNA damage, and enzyme inhibition. By employing a combination of electrochemical, spectroscopic, and cell-based assays, researchers can build a comprehensive profile of a compound's biological activity. It is important to remember that these mechanisms are not mutually exclusive and a single nitroaromatic compound may exert its effects through multiple pathways. A thorough understanding of these intricate processes is paramount for the rational design of safer and more effective nitroaromatic drugs and for assessing the environmental and health risks posed by these ubiquitous chemicals.
References
-
Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Cervantes-Cervantes, M., et al. (2006). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available at: [Link]
-
Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. Available at: [Link]
-
Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. Available at: [Link]
-
Nivinskas, H., et al. (2019). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. Molecules. Available at: [Link]
-
Azqueta, A., & Collins, A. R. (2013). The comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis. Available at: [Link]
-
Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. Available at: [Link]
-
Boelsterli, U. A. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism. Available at: [Link]
- Ramos, J. L., et al. (2005). The bioreduction process of the nitro group in nitroaromatic compounds. Current Opinion in Biotechnology.
-
Beland, F. A., et al. (1995). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Available at: [Link]
-
Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants. Available at: [Link]
- Fu, P. P., et al. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives.
-
Toledo, J. C., Jr., & Augusto, O. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]
-
Raleigh, J. A., et al. (1982). Reductive activation of nitroaromatics and enzyme inhibition: misonidazole and xanthine oxidase. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
-
Rios-Lugo, M. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
-
Thermo Fisher Scientific. (2018). In vitro research method for screening inhibitors of protein translation. YouTube. Available at: [Link]
-
Bruker. (n.d.). Detection of Free Radicals by EPR/ESR Spectroscopy. Available at: [Link]
-
Cole, M. F., et al. (2016). A simple real-time assay for in vitro translation. RNA. Available at: [Link]
-
Polikanov, Y. S., et al. (2016). Techniques for Screening Translation Inhibitors. Antibiotics. Available at: [Link]
- Juarez, J. A. P., et al. (2008). The bioreduction of nitroaromatic compounds: from environmental and toxicological aspects to biotechnological applications.
-
ResearchGate. (n.d.). DNA cleavage assay for compounds 1, 2 and 3. Available at: [Link]
-
Inspiralis. (n.d.). Cleavage Assays. Available at: [Link]
-
Nitiss, J. L. (2009). Cleavage of Plasmid DNA by Eukaryotic Topoisomerase II. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. (n.d.). General protocol for standard sample preparation for SDSL-EPR spectroscopy. Available at: [Link]
-
Squella, J. A., et al. (2005). Typical cyclic voltammogram of nitroaromatic compounds in different media. Current Pharmaceutical Analysis. Available at: [Link]
-
iGEM. (n.d.). Protocol for cyclic voltammetry. Available at: [Link]
-
ResearchGate. (n.d.). Cyclic voltammograms of nitrobenzene on different electrodes. Available at: [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]
-
Abbexa. (n.d.). Nitrate Reductase Activity Colorimetric Microplate Assay Kit User Manual. Available at: [Link]
-
DSpace@MIT. (n.d.). Experiment #2B: Electron Spin Resonance Spectroscopy. Available at: [Link]
-
JEOL. (2023). Electron Paramagnetic Resonance Spectroscopy Applications in Free Radical Detection. Available at: [Link]
-
Michigan State University. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Available at: [Link]
Sources
- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
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- 4. researchgate.net [researchgate.net]
- 5. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
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- 30. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrobenzene-1-carbothioamide
Welcome to the technical support center for the synthesis of 3-Nitrobenzene-1-carbothioamide. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this synthesis. This resource is designed to provide practical, in-depth solutions to improve your experimental outcomes, focusing on the most prevalent synthetic routes and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two principal and reliable routes for this synthesis:
-
Thionation of 3-Nitrobenzonitrile: This is the most direct method, involving the conversion of the nitrile group (-C≡N) into a primary thioamide (-CSNH₂). This is typically achieved by reacting 3-nitrobenzonitrile with a sulfur source like hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀).[1][2]
-
The Willgerodt-Kindler Reaction: This classic named reaction can be adapted to synthesize the target molecule starting from 3-nitrobenzaldehyde. The process involves reacting the aldehyde with an amine (commonly morpholine) and elemental sulfur.[3][4][5][6] The resulting thioamide can then be hydrolyzed if necessary, although for a primary thioamide, specific conditions are required.
Q2: Which synthetic route is recommended for achieving the highest yield?
For consistency and generally higher yields with fewer side products, the direct thionation of 3-nitrobenzonitrile is often preferred. The reaction is more straightforward and avoids the potential complexities of the rearrangement mechanism inherent in the Willgerodt-Kindler reaction.[4][6] However, the choice may also depend on the availability and cost of the starting materials.
Q3: What are the most critical safety precautions for this synthesis?
Safety is paramount. When working with thionating agents, be aware of the following:
-
Hydrogen Sulfide (H₂S): This is an extremely toxic, flammable gas with the characteristic odor of rotten eggs. All manipulations must be performed in a well-ventilated fume hood. Use a proper gas scrubbing system (e.g., a bleach or caustic solution) to neutralize excess H₂S.
-
Phosphorus Pentasulfide (P₄S₁₀) & Lawesson's Reagent: These are moisture-sensitive solids that can release H₂S upon contact with water or acids. Handle them in a dry environment (e.g., under an inert atmosphere) and quench reactions cautiously.
-
Solvents: Many protocols use solvents like pyridine or dimethylformamide (DMF), which have their own toxicity profiles. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before beginning your experiment.
Troubleshooting Guide: Common Issues & Solutions
This guide focuses on the synthesis from 3-nitrobenzonitrile, the most common laboratory-scale approach.
Problem 1: Low or No Product Yield
Q: My reaction has run to completion, but I've isolated very little or no this compound. What are the most likely causes?
Low yield is the most common issue and can stem from several factors. Systematically investigating the purity of reactants, reaction conditions, and the potential for side reactions is the key to troubleshooting.[7]
A: Start by verifying your starting materials and reaction setup.
-
Purity of 3-Nitrobenzonitrile: The quality of your starting nitrile is critical. Impurities can inhibit the reaction or introduce side reactions.
-
Activity of the Sulfur Source: The thionating agent's effectiveness can degrade over time, especially with improper storage.
-
Action: If using P₄S₁₀ or Lawesson's reagent, use a freshly opened bottle or material that has been stored under anhydrous conditions. If using H₂S gas, ensure a consistent and adequate flow rate from your source.
-
-
Presence of Water: Moisture is detrimental. It can react with thionating agents like P₄S₁₀ to produce phosphoric acids and H₂S, consuming the reagent. Water can also hydrolyze the thioamide product back to the corresponding amide under certain conditions.
-
Action: Use anhydrous solvents. Dry your glassware thoroughly in an oven before use and assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Q: I've confirmed my reagents are pure and my setup is anhydrous, but the yield is still poor. What should I investigate next?
A: Your reaction conditions (solvent, temperature, and time) are the next critical parameters to optimize.
-
Solvent Choice: The solvent's role is to solubilize the reactants and facilitate the reaction. A poor choice can lead to slow or incomplete conversion.
-
Causality: For reactions with P₄S₁₀ or H₂S, polar aprotic solvents like pyridine or DMF are often used because they effectively dissolve the reactants and can help activate the thionating agent.
-
Action: If your current solvent is not providing good results, consider switching. Pyridine is a classic choice for this transformation. Ensure the solvent is of an appropriate grade and is anhydrous.
-
-
Reaction Temperature and Time: Thionation reactions often require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting material or product.
-
Causality: The conversion of a nitrile to a thioamide has a significant activation energy barrier. Insufficient heat results in a slow or stalled reaction. Conversely, the nitro group can be sensitive to high temperatures in the presence of certain reagents, and the thioamide product itself may not be stable over long periods at high heat.
-
Action: Monitor your reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating. If the reaction is sluggish, try incrementally increasing the temperature. If TLC shows product formation followed by decomposition (e.g., appearance of new, lower Rf spots), the temperature may be too high or the reaction time too long.
-
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solvent_issue -> sol_change_solvent [label="Yes"];
check_workup -> product_loss; product_loss -> sol_modify_workup [label="Yes"]; } A troubleshooting decision tree for low yield.
Problem 2: Formation of Multiple Products & Impurities
Q: My TLC plate shows the consumption of starting material, but there are multiple spots, and my final product is impure. What are these byproducts?
A: Unwanted side products are common if conditions are not carefully controlled. The most likely culprits are hydrolysis products or compounds resulting from the reduction of the nitro group.
-
Hydrolysis to 3-Nitrobenzamide: If there is residual water in your reaction, the thioamide product can hydrolyze to the corresponding amide, 3-nitrobenzamide. This is especially true during work-up if the pH becomes strongly acidic or basic. Thioamides are generally more susceptible to hydrolysis than amides.
-
Action: Maintain anhydrous conditions throughout the reaction. During the work-up, use mild conditions and avoid prolonged exposure to strong acids or bases at high temperatures.
-
-
Reduction of the Nitro Group: While most standard thionating agents do not readily reduce aromatic nitro groups, some reaction conditions or impurities could facilitate this. The use of certain metal sulfides or prolonged reaction times at high temperatures might lead to partial reduction to nitroso, hydroxylamino, or even amino functionalities.
-
Action: Stick to well-established protocols and reagents. If you suspect reduction is occurring, try lowering the reaction temperature. Ensure your reagents are free from metallic impurities that could catalyze reduction.
-
-
Residual Elemental Sulfur: When using the Willgerodt-Kindler route, or if your thionating agent decomposes, you may have elemental sulfur contaminating your crude product.
-
Action: Most of the elemental sulfur can be removed by washing the crude product with a solvent in which sulfur is soluble but your product is not. Carbon disulfide (CS₂) is effective but highly toxic and flammable. A safer alternative is to try trituration with a hot solvent like toluene. Alternatively, recrystallization can often leave sulfur behind in the mother liquor.
-
Protocols and Data
General Synthesis Workflow
The overall process can be visualized as a sequence of distinct stages, each requiring careful attention to detail for a successful outcome.
Protocol: Synthesis from 3-Nitrobenzonitrile using P₄S₁₀
This protocol is a representative method for the direct thionation of 3-nitrobenzonitrile.
Materials:
-
3-Nitrobenzonitrile
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Pyridine
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-nitrobenzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous pyridine (approx. 5-10 mL per gram of nitrile). Stir the mixture until the solid is completely dissolved.
-
Reagent Addition: In a single portion, carefully add phosphorus pentasulfide (0.5 eq). Note: The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 115°C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product, this compound, should have a lower Rf value than the starting nitrile. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture over crushed ice or into a beaker of cold water with vigorous stirring. This will hydrolyze any remaining P₄S₁₀.
-
A yellow precipitate (the crude product) should form. Stir for 30 minutes.
-
Isolate the solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water, followed by a small amount of cold saturated NaHCO₃ solution to remove any acidic impurities, and then again with water.
-
-
Purification:
-
The crude solid can be purified by recrystallization. Ethanol is often a suitable solvent.
-
Dissolve the crude product in a minimum amount of hot ethanol, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
-
-
Analysis: Characterize the final product by determining its melting point and acquiring an NMR spectrum to confirm its structure and purity.
Data Reference Table
For your convenience, here are the physical properties of the key compounds involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | 114 - 119 | Yellowish crystalline powder[8][10] |
| This compound | C₇H₆N₂O₂S | 182.20 | ~150 - 152 | Yellow solid[3] |
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
-
Wang, H., et al. (2019). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 55(84), 12666-12669. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
N'Guessan, A., et al. (2017). Willgerodt-Kindler Reaction’s Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis with. Der Pharma Chemica, 9(9), 80-85. [Link]
-
Sabatini, D., & Poce, G. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3532. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Research Square. [Link]
-
Huang, Z.-B., et al. (2020). Transformation of nitrile into thioamide. ResearchGate. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Byerly-Duke, J., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]
-
ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega, 7(26), 22353–22368. [Link]
-
FranklyChemistry. (2013). Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. [Link]
- Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
PrepChem. (n.d.). Preparation of nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrobenzene. Retrieved from [Link]
-
Britannica. (2026). Nitrobenzene. Retrieved from [Link]
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
-
Reddit. (2021). Nitrobenzene synthesis. r/OrganicChemistry. [Link]
- Google Patents. (1931). US1793304A - Process for purifying nitrobenzene.
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. PubMed Central. [Link]
Sources
- 1. Thioamide synthesis by thionation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 9. A15821.30 [thermofisher.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Addressing Poor Aqueous Solubility of 3-Nitrobenzene-1-carbothioamide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 3-Nitrobenzene-1-carbothioamide in their experimental workflows. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these issues. The information herein is grounded in established physicochemical principles and formulation strategies for poorly soluble compounds.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a small molecule with a molecular weight of 182.2 g/mol and the chemical formula C₇H₆N₂O₂S. Its structure, featuring a nitro group and a thioamide functional group attached to a benzene ring, contributes to its poor solubility in aqueous media. The nitro group is a strong electron-withdrawing group, which can influence the acidity of the thioamide proton. Thioamides are known to be significantly more acidic than their amide counterparts.[1] This property is a key consideration in developing strategies to enhance its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended starting solvents?
A1: Due to its chemical structure, this compound is expected to have very low solubility in water. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Organic Solvents for Stock Solutions:
| Solvent | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds. |
| Ethanol | Moderate to High | A water-miscible polar protic solvent that is often well-tolerated in biological assays at low final concentrations. |
| Methanol | Moderate | Another water-miscible polar protic solvent, similar to ethanol. |
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Weighing: Accurately weigh a small amount of this compound in a suitable vial.
-
Solvent Addition: Add the minimum amount of your chosen organic solvent (e.g., DMSO) to the vial to achieve the desired high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex or sonicate the mixture at room temperature until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential degradation with prolonged heating.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container to minimize solvent evaporation and degradation.
Q2: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a concentrated organic stock of a poorly soluble compound into an aqueous medium. The key is to maintain the compound's solubility in the final aqueous solution. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Increase the Percentage of Organic Co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent (e.g., up to 1-5% DMSO or ethanol) can help maintain solubility. Always run a vehicle control to account for any effects of the co-solvent on your assay.
-
pH Adjustment: The thioamide proton of this compound is predicted to be acidic. By adjusting the pH of your aqueous buffer to be above the pKa of the compound, you can deprotonate the thioamide group, forming a more soluble salt.
Based on computational predictions, the pKa of the thioamide N-H proton in this compound is estimated to be in the range of 9-11 . Therefore, adjusting the pH of your buffer to a value greater than 11 would favor the deprotonated, more soluble form. However, it is crucial to consider the pH stability of your compound and the requirements of your experimental system.
Caption: Decision workflow for solubilizing this compound.
Q3: I cannot alter the pH of my experimental buffer. Are there other formulation strategies I can use?
A3: Yes, several formulation excipients can be used to improve the aqueous solubility of poorly soluble compounds without altering the pH. These are commonly employed in drug development.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent water solubility.[2] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.
-
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic compound and increase its solubility. It is essential to use a low concentration of surfactant that does not interfere with your assay.
-
Co-solvents: In addition to DMSO and ethanol, other water-miscible co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or N-methyl-2-pyrrolidone (NMP) can be explored.[3]
Experimental Protocol: Using Cyclodextrins for Solubilization
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your aqueous buffer.
-
Add Compound: Add the solid this compound directly to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture for several hours to overnight at room temperature to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
Q4: How can I determine the pKa of this compound experimentally?
A4: Determining the pKa experimentally will provide the most accurate value for optimizing your solubilization strategy. Several methods can be employed:
-
Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry: If the UV-Vis spectrum of the compound changes with pH (due to the different electronic structures of the protonated and deprotonated forms), you can measure the absorbance at a specific wavelength across a range of pH values. The pKa can then be determined from the resulting titration curve.
-
Capillary Electrophoresis (CE): The mobility of the compound in an electric field will change with its ionization state. By measuring the mobility at different pH values, the pKa can be calculated.
Summary of Key Recommendations
-
Start with an Organic Stock Solution: Always prepare a concentrated stock solution of this compound in an appropriate organic solvent like DMSO or ethanol.
-
Address Precipitation upon Dilution: If precipitation occurs, first try lowering the final concentration or slightly increasing the co-solvent percentage.
-
Leverage the Predicted Acidity: The thioamide proton is likely acidic. Adjusting the pH of your aqueous buffer to be basic (pH > 11, if your system allows) can significantly improve solubility.
-
Consider Formulation Excipients: For pH-sensitive experiments, explore the use of cyclodextrins or non-ionic surfactants to enhance solubility.
-
Validate with Controls: Always include appropriate vehicle and excipient controls in your experiments to ensure that the solubilization method itself is not affecting your results.
References
-
Wiberg, K. B., & Rablen, P. R. (1995). Why are Thioamides More Acidic than Amides?. Journal of the American Chemical Society, 117(8), 2201–2209. [Link]
-
Kawakami, K. (2002). Solubilization and stabilization of insoluble and unstable drugs. Yakugaku Zasshi, 122(10), 789-797. [Link]
-
ChemAxon. (2024). MarvinSketch. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]
Sources
Technical Support Center: Optimizing Carbothioamide Formation
Welcome to the technical support center for carbothioamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the conversion of amides to their corresponding thioamides. Thioamides are invaluable structural motifs in medicinal chemistry and organic synthesis, acting as amide isosteres with unique physicochemical properties that can enhance metabolic stability and biological activity.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions based on established chemical principles.
Issue 1: Incomplete Conversion or Low Yield
Question: My thionation reaction with Lawesson's Reagent (LR) is sluggish and gives a low yield of the desired thioamide. What factors could be responsible, and how can I improve the conversion?
Answer: Several factors can contribute to incomplete conversion in thioamide synthesis. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Quality and Stoichiometry: Lawesson's Reagent can degrade over time, especially if exposed to moisture. It is crucial to use a fresh, high-quality reagent. While a stoichiometry of 0.5 equivalents of LR per equivalent of amide is theoretically sufficient, empirically, using a slight excess (0.6-0.7 equivalents) can often drive the reaction to completion, particularly for less reactive amides.
-
Solvent Choice and Solubility: The solubility of Lawesson's Reagent is critical for the reaction to proceed efficiently.[3] Toluene and xylene are common solvents that require elevated temperatures to dissolve LR.[4] Anhydrous tetrahydrofuran (THF) is an excellent alternative that allows the reaction to be conducted at room temperature, although it requires a larger volume to fully dissolve the reagent.[3] Ensure your starting amide is also soluble in the chosen solvent.
-
Reaction Temperature and Time: While some reactions proceed well at room temperature in THF, less reactive or sterically hindered amides may require heating.[3] Refluxing in toluene is a standard condition.[4] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from 30 minutes to several hours.[3]
-
Microwave Irradiation: For particularly stubborn substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[5]
-
Alternative Reagents: If optimizing conditions for Lawesson's Reagent fails, consider alternative thionating agents. Phosphorus Pentasulfide (P₄S₁₀) is a more powerful, albeit often harsher, reagent that may be effective for unreactive amides.[1][6] The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to be highly efficient and can offer a simpler workup.[7][8]
Issue 2: Difficulty in Removing Phosphorus Byproducts
Question: I have successfully synthesized my thioamide using Lawesson's Reagent, but I am struggling to remove the phosphorus-containing byproducts during purification. They co-elute with my product in column chromatography.
Answer: This is a very common and frustrating issue associated with Lawesson's Reagent.[9][10] The primary byproduct is a stable six-membered phosphorus-containing ring.[10] Here are several strategies to facilitate its removal:
-
Aqueous Workup: A thorough aqueous workup is the first and most critical step.[3] Do not simply evaporate the solvent and attempt direct chromatography. Washing the organic layer with saturated sodium bicarbonate solution can help to hydrolyze some of the byproducts.
-
Improved Workup with Alcohols: A highly effective method involves quenching the reaction mixture with an alcohol, such as ethanol or ethylene glycol, before the aqueous workup.[10][11] The alcohol reacts with the phosphorus byproduct to form more polar phosphonate esters, which are more easily separated.[10] Ethylene glycol is particularly advantageous for larger scale reactions as it facilitates a chromatography-free purification process involving phase separation, extraction, and recrystallization.[10]
-
Alternative Reagents with Simpler Workups: To avoid these purification challenges altogether, consider using a different thionating agent. The P₄S₁₀/HMDO reagent system is a notable alternative where the byproducts can often be removed by a simple hydrolytic workup or filtration through a silica plug, circumventing the need for extensive chromatography.[7][8][12]
Issue 3: Substrate Reactivity and Selectivity
Question: My molecule contains multiple carbonyl groups (e.g., amide and ester). How can I selectively thionate the amide?
Answer: Lawesson's Reagent exhibits chemoselectivity, which can be exploited in molecules with multiple functional groups. The general order of reactivity is ketones > amides/lactams > esters.[6][13]
-
Exploiting Inherent Reactivity: In many cases, the amide can be selectively thionated in the presence of an ester by carefully controlling the reaction conditions, such as using milder temperatures and shorter reaction times.[6]
-
Alternative Reagents for Higher Selectivity: For challenging substrates requiring higher selectivity, other thionating agents might be more suitable. Research into newer reagents often focuses on improving selectivity for specific functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of thionation using Lawesson's Reagent?
A1: Lawesson's Reagent (LR) exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond, releasing the desired thioamide.[6][13][14]
Q2: Are there "greener" or milder alternatives to Lawesson's Reagent and P₄S₁₀?
A2: Yes, the development of more environmentally benign and milder thionation methods is an active area of research. Some alternatives include:
-
Elemental Sulfur: Various methods utilize elemental sulfur in combination with different reagents and catalysts.[15][16] For example, the Willgerodt-Kindler reaction and its modifications use elemental sulfur and an amine.[2][17]
-
Mechanochemical Synthesis: Liquid-assisted grinding (LAG) with Lawesson's reagent is a mechanochemical approach that can reduce or eliminate the need for bulk solvents, offering a greener alternative.[18]
Q3: My desired thioamide seems to be unstable during workup or purification. What precautions should I take?
A3: Thioamides can be susceptible to hydrolysis, especially under harsh pH conditions.
-
In alkaline aqueous media, thioamides can hydrolyze back to the corresponding amide.[19]
-
During peptide synthesis, thioamides can also react with residual water, leading to an S-to-O exchange.[20] It is advisable to use neutral or slightly acidic conditions during aqueous workup if your product shows instability. Additionally, minimizing exposure to water and using anhydrous solvents during the reaction and purification steps is crucial.[20]
Q4: Can I use P₄S₁₀ under the same conditions as Lawesson's Reagent?
A4: Not typically. Phosphorus Pentasulfide (P₄S₁₀) is generally a more reactive and less selective thionating agent than Lawesson's Reagent. Reactions with P₄S₁₀ often require higher temperatures and may be less tolerant of sensitive functional groups.[1][6] However, its reactivity can be modulated, for instance, by supporting it on alumina (P₄S₁₀/Al₂O₃) or using it in combination with HMDO.[12][21]
Data Summary and Protocols
Table 1: Comparison of Common Thionating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | Toluene, reflux; or THF, rt | Mild, good yields, commercially available[1][6] | Difficult to remove byproducts, can be sluggish[9][10] |
| Phosphorus Pentasulfide (P₄S₁₀) | Toluene/xylene, reflux | Highly reactive, inexpensive[1][5] | Harsh conditions, lower selectivity, odorous[4][6] |
| P₄S₁₀ / HMDO | Dichloromethane, rt or reflux | High yields, easy workup, milder than P₄S₁₀ alone[7][8] | HMDO is moisture sensitive |
| Elemental Sulfur (S₈) | Varies (e.g., with amines) | Inexpensive, atom-economical[15][22] | Often requires specific catalysts or multi-component setups[15] |
Experimental Protocols
Protocol 1: General Procedure for Thioamide Synthesis using Lawesson's Reagent in THF
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Lawesson's Reagent (0.6 equivalents).
-
Add sufficient anhydrous tetrahydrofuran (THF) to fully dissolve the reagent (this may require a significant volume).[3]
-
In a separate flask, dissolve the starting amide (1.0 equivalent) in anhydrous THF.
-
Add the amide solution to the solution of Lawesson's Reagent at room temperature with stirring.[3]
-
Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to overnight.[3]
-
Upon completion, carefully evaporate the solvent under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate or ether) and washing with water and saturated sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Improved Workup Procedure for Lawesson's Reagent Reactions
-
Follow steps 1-5 from Protocol 1.
-
After the reaction is complete, add ethylene glycol (1-2 equivalents) to the reaction mixture and stir for 30-60 minutes.[10]
-
Evaporate the THF under reduced pressure.
-
Proceed with the aqueous workup as described in Protocol 1, step 7. The ethylene glycol-derived byproducts will be more polar and easier to separate. For larger scale reactions, a chromatography-free purification involving phase separation, extraction, and recrystallization may be possible.[10]
Visualizing the Process
Workflow for Troubleshooting Low Thioamide Yield
Caption: A decision tree for troubleshooting low-yield carbothioamide synthesis.
Mechanism of Thionation with Lawesson's Reagent
Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.
References
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Al-Hiari, Y. M., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2021(2), M1215. [Link]
- Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628.
- Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(9), 4171-4186.
-
El-Shishtawy, R. M., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3538. [Link]
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
- Shava, V. S., & Kappe, C. O. (2018). Synthesis of Thioamides. Comprehensive Organic Synthesis II, 6, 103-148.
- Kumar, A., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). Green Chemistry, 26, 7352-7359.
-
Miller, L. M., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6965. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Retrieved from [Link]
- Bučar, D.-K., et al. (2018).
- Mitchell, N. J., & Moody, C. J. (2019). Biosynthesis and Chemical Applications of Thioamides. ACS Chemical Biology, 14(12), 2616–2629.
-
ResearchGate. (n.d.). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c) a. Retrieved from [Link]
- Curphey, T. J. (1986). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 51(10), 1593-1596.
-
ResearchGate. (2013). Stability of thioamides?. Retrieved from [Link]
- Newberry, R. W., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(20), 7436–7439.
-
Reddit. (2023). Issues during thiol synthesis. Retrieved from [Link]
- Miller, L. M., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
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Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 3-Nitro vs. 4-Nitrobenzene-1-carbothioamide: A Guide for Researchers
The Crucial Role of the Nitro Group in Cytotoxicity
Nitroaromatic compounds are a class of molecules known for their broad spectrum of biological activities, which unfortunately often includes significant toxicity. The cytotoxicity of these compounds is intrinsically linked to the reductive metabolism of the nitro group. This process, often initiated by cellular reductases, transforms the relatively inert nitro group into highly reactive intermediates, such as nitrosobenzenes and phenylhydroxylamines. These intermediates are pivotal in mediating the toxic effects observed.
The primary mechanisms through which nitroaromatic compounds exert their cytotoxicity are:
-
Oxidative Stress: The metabolic reduction of the nitro group can enter a futile cycle of redox reactions, leading to the generation of reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. An overabundance of ROS overwhelms the cell's antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.
-
Covalent Binding: The reactive intermediates formed during nitro reduction can covalently bind to cellular macromolecules, including proteins and DNA. This can disrupt cellular function, inhibit critical enzymes, and induce genotoxic effects.
The ease with which a nitroaromatic compound undergoes reduction is a key determinant of its cytotoxic potential. This is where the isomeric position of the nitro group becomes critically important.
Positional Isomerism: A Tale of Two Cytotoxicities
The arrangement of substituents on a benzene ring influences the electronic distribution within the molecule, which in turn affects its chemical reactivity and biological activity. In the case of 3-nitro- and 4-nitrobenzene-1-carbothioamide, the key difference lies in the position of the electron-withdrawing nitro group relative to the electron-donating carbothioamide group.
| Feature | 3-Nitrobenzene-1-carbothioamide (meta-isomer) | 4-Nitrobenzene-1-carbothioamide (para-isomer) |
| Electronic Effect | The nitro group at the meta position exerts a strong inductive electron-withdrawing effect. However, its resonance effect does not extend to the carbothioamide group. | The nitro group at the para position exerts both a strong inductive and a resonance electron-withdrawing effect, which directly influences the carbothioamide group through the benzene ring. |
| Predicted Reduction Potential | The electron density at the nitro group is relatively higher compared to the para-isomer, making it slightly less susceptible to reduction. | The strong, combined electron-withdrawing effects at the para position significantly lower the electron density of the entire molecule, including the nitro group, making it more readily reduced. |
| Anticipated Cytotoxicity | Lower predicted cytotoxicity due to a slower rate of reductive activation and subsequent generation of reactive intermediates. | Higher predicted cytotoxicity due to a greater ease of reduction, leading to a more rapid and extensive formation of toxic metabolites and ROS. |
Based on these fundamental principles of physical organic chemistry and toxicology, it is hypothesized that 4-nitrobenzene-1-carbothioamide will exhibit greater cytotoxicity than this compound . The para-position of the nitro group facilitates its reduction, the critical first step in the bioactivation cascade that leads to cellular damage. Studies on other nitroaromatic isomers, such as nitrotoluenes and nitroanilines, have shown that the para- and ortho-isomers are often more toxic than the meta-isomer, lending further support to this hypothesis.
Experimental Workflow for Cytotoxicity Assessment
To empirically validate this hypothesis, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: The reductive metabolism of nitroaromatic compounds leads to cellular damage.
Conclusion and Future Directions
This guide posits a scientifically-grounded hypothesis that 4-nitrobenzene-1-carbothioamide is likely to be more cytotoxic than its 3-nitro isomer due to the favorable electronic effects of the para-substituted nitro group, which enhance its reductive activation. This prediction is based on established principles of structure-activity relationships for nitroaromatic compounds.
To definitively confirm this hypothesis, direct experimental evaluation using standardized cytotoxicity assays, such as the MTT assay detailed herein, is essential. Further mechanistic studies could involve measuring the intracellular generation of ROS and assessing the extent of covalent binding to cellular macromolecules for both isomers. Such data would not only provide a definitive answer to the comparative cytotoxicity of these two molecules but also contribute valuable insights to the broader understanding of nitroaromatic toxicology, aiding in the design of safer and more effective chemical entities in the future.
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A Researcher's Guide to the Structure-Activity Relationship of Substituted Nitrobenzenes
Nitroaromatic compounds, particularly substituted nitrobenzenes, are a class of chemicals with immense industrial significance and environmental presence.[1] From their use in the synthesis of dyes, explosives, and pharmaceuticals to their emergence as environmental pollutants, understanding their biological activity is paramount. This guide provides an in-depth comparison of substituted nitrobenzenes, focusing on how chemical structure dictates toxicological and biological outcomes. We will explore the core mechanisms of action, the influence of various substituents, and the experimental protocols required to rigorously assess these relationships.
The Core Mechanism: Metabolic Activation is Key
The biological activity of nitrobenzenes, especially their toxicity, is not typically caused by the parent molecule itself. Instead, the critical event is the metabolic reduction of the nitro group (-NO₂).[2][3] This process, catalyzed by a variety of enzymes including bacterial nitroreductases in the gut and mammalian enzymes like cytochrome P450s and xanthine oxidase, transforms the relatively inert nitro group into a series of highly reactive intermediates.[4][5]
The primary pathway involves a six-electron reduction, sequentially forming nitrosobenzene, phenylhydroxylamine, and finally aniline.[3][5] The intermediates, particularly phenylhydroxylamine, are potent electrophiles capable of covalent binding to cellular nucleophiles like DNA and proteins.[6] This interaction can lead to DNA adducts, initiating mutations and carcinogenic processes, and can also cause methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively.[3][6][7]
Caption: Metabolic reduction pathway of nitrobenzene.
Comparing Substituent Effects: A Tale of Electronics, Position, and Lipophilicity
The structure-activity relationship (SAR) of substituted nitrobenzenes is primarily governed by how substituents on the aromatic ring influence the core metabolic activation pathway. We can dissect these influences into three key areas: electronic effects, positional (steric) effects, and lipophilicity.
Electronic Effects: The Driving Force of Metabolism
The ease with which the nitro group is reduced is the most critical factor in determining the toxicity of a substituted nitrobenzene. This is directly influenced by the electron-donating or electron-withdrawing nature of the other substituents on the ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like an additional nitro group (-NO₂), halogens (-Cl, -F), or a nitrile (-CN) pull electron density away from the aromatic ring.[8] This makes the nitro group more electron-deficient and thus easier to reduce. Consequently, nitrobenzenes with strong EWGs are often more potent mutagens and toxins. For example, dinitrobenzenes are generally more toxic than nitrobenzene itself.[9]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), hydroxyl (-OH), or amino (-NH₂) groups donate electron density to the ring.[10] This increases the electron density on the nitro group, making it more difficult to reduce and generally decreasing the compound's toxicity.[1] However, it's important to note that these groups can also be metabolized, sometimes leading to alternative toxic pathways.
Positional Isomerism: Where it Matters
The position of a substituent relative to the nitro group (ortho, meta, or para) has a profound impact on activity, often due to steric hindrance and altered electronic interactions.
-
para-Substituents: Generally, para-substituted nitrobenzenes exhibit the highest mutagenic activity.[11] This is often attributed to a more favorable electronic delocalization that facilitates the reduction of the nitro group.
-
ortho-Substituents: An ortho substituent can cause steric hindrance, potentially twisting the nitro group out of the plane of the benzene ring.[12] This disruption of planarity can impede the interaction with nitroreductase enzymes, often leading to decreased mutagenicity. For instance, 1,2-dinitrobenzene and 2-nitroaniline were found to be non-mutagenic in the Ames test, whereas their meta and para isomers were mutagenic.[9]
-
meta-Substituents: The effect of meta substituents is often intermediate between that of ortho and para isomers.
Lipophilicity (log Kₒw): Getting to the Target
Lipophilicity, often measured as the octanol-water partition coefficient (log Kₒw or log P), describes a compound's ability to pass through biological membranes.[13] While not the primary driver of the toxic mechanism itself, it is a crucial factor for bioavailability.
-
Increased Lipophilicity: Generally, a higher log Kₒw allows for better absorption and distribution into cells and tissues where metabolic enzymes are located. Quantitative Structure-Activity Relationship (QSAR) models have shown that toxicity often increases with hydrophobicity, up to a certain point.[8][13]
-
QSAR Models: Predictive toxicology frequently employs QSAR models that combine parameters like log Kₒw and electronic descriptors (e.g., the energy of the lowest unoccupied molecular orbital, Eₗᵤₘₒ) to predict the toxicity of untested nitroaromatic compounds.[1][13] These models can significantly reduce the need for extensive animal testing.[14][15]
Caption: Key factors influencing nitrobenzene SAR.
Experimental Data Comparison
The following table summarizes experimental data for a selection of substituted nitrobenzenes, illustrating the SAR principles discussed. Toxicity is represented by the 50% growth inhibitory concentration (IGC₅₀) against the protozoan Tetrahymena pyriformis, a common model organism in aquatic toxicology.
| Compound | Substituent(s) | Position(s) | log Kₒw | -log IGC₅₀ (mmol/L)⁻¹[8][13] | Key SAR Observations |
| Nitrobenzene | -H | - | 1.85 | 0.28 | Baseline compound. |
| 4-Nitrotoluene | -CH₃ | para | 2.41 | 0.60 | EDG, but increased lipophilicity contributes to higher toxicity than baseline. |
| 3-Nitrotoluene | -CH₃ | meta | 2.42 | 0.53 | meta isomer is slightly less toxic than the para isomer. |
| 4-Chloronitrobenzene | -Cl | para | 2.39 | 1.25 | EWG and high lipophilicity lead to significantly increased toxicity. |
| 2-Chloronitrobenzene | -Cl | ortho | 2.27 | 0.94 | ortho position likely introduces steric hindrance, reducing toxicity compared to the para isomer. |
| 1,4-Dinitrobenzene | -NO₂ | para | 1.46 | 1.94 | Strong EWG makes the nitro groups highly susceptible to reduction, resulting in high toxicity despite lower lipophilicity. |
| 1,2-Dinitrobenzene | -NO₂ | ortho | 1.58 | 1.41 | Steric hindrance between adjacent nitro groups reduces toxicity compared to the para isomer.[9] |
Experimental Protocols for SAR Assessment
To generate reliable SAR data, standardized and validated experimental protocols are essential. Here, we outline the workflow for the Ames test, a widely used method for assessing the mutagenic potential of chemicals.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test chemical to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.
Step-by-Step Methodology:
-
Strain Selection: Choose appropriate Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[9]
-
Metabolic Activation (S9 Mix): Prepare a liver homogenate fraction (S9) from rats induced with Aroclor 1254. This mix contains enzymes (like cytochrome P450s) necessary to metabolically activate compounds that are not direct-acting mutagens.[9]
-
Exposure:
-
In separate test tubes, combine the test compound (at various concentrations), the bacterial culture, and either the S9 mix (for activated mutagenicity) or a phosphate buffer (for direct-acting mutagenicity).
-
Include a negative (vehicle) control and a positive control (a known mutagen for each strain, e.g., 2-nitrofluorene for TA98 without S9).
-
-
Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his⁺) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[11]
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A Researcher's Guide to the In Vivo Validation of 3-Nitrobenzene-1-carbothioamide as a Novel Anticancer Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anticancer activity of the novel compound 3-Nitrobenzene-1-carbothioamide in vivo. We will explore the rationale behind its selection, compare its potential efficacy against established anticancer agents, and provide detailed experimental protocols for its preclinical evaluation. This document is intended to serve as a practical roadmap for investigators seeking to translate promising in vitro findings into robust in vivo data.
Introduction: The Therapeutic Potential of Nitroaromatic Compounds
Nitroaromatic compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The presence of a nitro group can confer unique physicochemical properties, influencing cellular uptake, metabolism, and interaction with biological targets. Specifically, the carbothioamide moiety is a key pharmacophore in several compounds exhibiting anticancer properties, suggesting a potential synergistic effect when combined with a nitrobenzene scaffold.[4][5] While the direct in vivo anticancer efficacy of this compound is yet to be extensively reported, its structural alerts warrant a thorough investigation. The metabolic activation of nitro groups under hypoxic conditions, a hallmark of the tumor microenvironment, presents a compelling rationale for its potential as a targeted anticancer agent.[6]
Comparative Analysis: Benchmarking Against Standard-of-Care
To establish the therapeutic potential of this compound, its efficacy must be benchmarked against current standard-of-care chemotherapeutic agents. The choice of comparator drugs will depend on the specific cancer type being investigated. For a broad-spectrum initial assessment, we propose comparison with agents representing different mechanisms of action.
| Compound | Mechanism of Action | Rationale for Comparison |
| This compound | Putative: Alkylating agent, induction of oxidative stress, hypoxia-activated prodrug | The nitroaromatic structure suggests potential for bioreductive activation in hypoxic tumor environments, leading to cytotoxic reactive species.[7] |
| Cisplatin | DNA alkylating agent, forms platinum-DNA adducts leading to apoptosis.[8] | A widely used platinum-based drug for various solid tumors. Serves as a robust positive control for DNA damaging agents. |
| Paclitaxel | Mitotic inhibitor, stabilizes microtubules, leading to cell cycle arrest and apoptosis.[9] | A standard therapeutic for a range of cancers, including breast and ovarian cancer. Represents a different mechanistic class. |
| Doxorubicin | Topoisomerase II inhibitor and intercalating agent, leading to DNA damage and apoptosis.[5] | An anthracycline antibiotic with broad-spectrum anticancer activity. |
This comparative approach will provide a clear indication of the relative potency and potential therapeutic window of this compound.
In Vivo Validation Workflow: A Step-by-Step Guide
The following section outlines a comprehensive in vivo experimental workflow designed to rigorously evaluate the anticancer activity of this compound.
Caption: A streamlined workflow for the in vivo validation of novel anticancer compounds.
Experimental Protocols
-
Objective: To prepare a stable and biocompatible formulation of this compound for in vivo administration.
-
Protocol:
-
Assess the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG400) and aqueous solutions (e.g., saline, PBS).
-
Prepare a stock solution at a high concentration in a suitable organic solvent.
-
For administration, dilute the stock solution in an appropriate vehicle to the desired final concentration. A common vehicle formulation is 10% DMSO, 40% PEG400, and 50% saline.
-
Ensure the final concentration of the organic solvent is well-tolerated by the animals.
-
Prepare fresh formulations on the day of administration.
-
The choice of the animal model is critical for the relevance of the study.[10][11][12]
-
Cell Line-Derived Xenograft (CDX) Models:
-
Description: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[13]
-
Advantages: Relatively simple, cost-effective, and reproducible tumor growth kinetics.
-
Recommended Cell Lines: A panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used to assess the broad-spectrum activity.[14]
-
-
Patient-Derived Xenograft (PDX) Models:
-
Description: Tumor fragments from a patient are directly implanted into immunodeficient mice.[15]
-
Advantages: Better recapitulation of the heterogeneity and microenvironment of human tumors, potentially more predictive of clinical outcomes.[11]
-
Recommendation: If initial CDX studies are promising, transitioning to PDX models of the responsive cancer types is highly recommended.
-
Caption: Comparison of CDX and PDX in vivo cancer models.
-
Objective: To determine the maximum tolerated dose (MTD) and establish an effective dosing schedule.
-
Protocol:
-
MTD Study: Conduct a dose-escalation study in non-tumor-bearing mice to determine the MTD of this compound. Monitor for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Efficacy Study Dosing: Based on the MTD, select at least three dose levels for the efficacy study (e.g., MTD, MTD/2, MTD/4).
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the physicochemical properties of the compound and its intended clinical application.
-
Dosing Schedule: A typical schedule is daily or every other day administration for a period of 2-4 weeks.
-
-
Objective: To quantify the antitumor effect of this compound.
-
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Measure tumor dimensions using digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight as an indicator of systemic toxicity.
-
The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Objective: To collect terminal data for a comprehensive assessment of efficacy and mechanism of action.
-
Protocol:
-
At the end of the study (when control tumors reach a predetermined size or at the first sign of morbidity), euthanize the animals.
-
Excise the tumors and record their final weight.
-
Collect blood samples for pharmacokinetic analysis and to assess hematological and biochemical parameters for toxicity.
-
Harvest major organs (liver, kidney, spleen, lungs) for histopathological analysis to evaluate for any treatment-related toxicities.
-
A portion of the tumor tissue should be flash-frozen for molecular analysis (e.g., Western blotting, qPCR) and another portion fixed in formalin for immunohistochemistry (IHC) to assess biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 2: Example of In Vivo Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | +5 ± 2 |
| This compound | 10 | 900 ± 120 | 40 | +2 ± 3 |
| This compound | 20 | 500 ± 90 | 67 | -3 ± 2 |
| This compound | 40 | 250 ± 60 | 83 | -8 ± 4 |
| Cisplatin | 5 | 400 ± 80 | 73 | -10 ± 3 |
| Paclitaxel | 10 | 600 ± 100 | 60 | -5 ± 2 |
Interpretation: The hypothetical data in Table 2 would suggest that this compound exhibits dose-dependent antitumor activity. At the highest dose, its efficacy is comparable to or even superior to the standard-of-care agent, cisplatin, with potentially a better safety profile as indicated by a smaller decrease in body weight.
Conclusion
This guide provides a robust framework for the in vivo validation of this compound as a potential anticancer agent. By following these detailed protocols and employing a rigorous comparative approach, researchers can generate the critical data needed to advance this promising compound through the preclinical drug development pipeline. The multifaceted analysis, encompassing efficacy, toxicity, and mechanistic insights, will provide a comprehensive understanding of its therapeutic potential.
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El-Sayed, N. N. E., et al. (2022). Synthesis and anticancer activity of new benzenesulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]
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A Comparative In Silico Docking Analysis of 3-Nitrobenzene-1-carbothioamide Against Oncological Targets EGFR and β-Tubulin
This guide provides a comprehensive comparative analysis of the in silico docking performance of 3-Nitrobenzene-1-carbothioamide against two pivotal cancer drug targets: the Epidermal Growth Factor Receptor (EGFR) kinase domain and the colchicine-binding site of β-tubulin. This study is benchmarked against the clinically approved inhibitors erlotinib and gefitinib for EGFR, and the classic mitotic inhibitor colchicine for β-tubulin. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel small molecules, supported by detailed protocols and comparative data.
Introduction: The Rationale for Target Selection and Ligand of Interest
The carbothioamide moiety is a versatile scaffold in medicinal chemistry, known to impart unique physicochemical properties that can enhance biological activity.[1] this compound, our molecule of interest, incorporates this functional group. While its specific biological targets are not extensively documented, the broader class of thioamides has demonstrated significant potential as anticancer agents.[2] This guide, therefore, explores its potential interaction with two well-validated oncological targets.
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling.[3] Its aberrant activation is a hallmark of several cancers, making it a prime target for therapeutic intervention.[3] We will compare the docking of this compound with the FDA-approved inhibitors erlotinib and gefitinib.
β-Tubulin: A subunit of microtubules, which are essential components of the cytoskeleton involved in cell division.[4] Disruption of microtubule dynamics is a proven anticancer strategy.[4] The colchicine-binding site on β-tubulin is a key target for mitotic inhibitors.[5] Here, we will benchmark our compound against colchicine itself.
This in silico investigation serves as a preliminary screening to generate hypotheses about the potential mechanism of action of this compound and to prioritize it for further experimental validation.
In Silico Docking Workflow
The following diagram outlines the comprehensive workflow for our comparative in silico docking study.
Caption: A flowchart of the in silico molecular docking workflow.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the re-docking of the co-crystallized native ligand into its receptor serves as a positive control. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, validates the docking parameters.
Part 1: Preparation of Target Proteins and Ligands
1.1. Target Protein Acquisition and Preparation:
-
Rationale: High-resolution crystal structures are essential for accurate docking. We select structures complexed with known inhibitors to define the binding pocket and for validation.
-
Procedure:
-
Download the crystal structures of the EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ) and erlotinib (PDB ID: 1M17) from the RCSB Protein Data Bank.[6][7]
-
Download the crystal structure of β-tubulin in complex with colchicine (PDB ID: 1SA0) from the RCSB PDB.[8]
-
Load each protein structure into AutoDockTools.[9]
-
Remove water molecules and heteroatoms (except the co-crystallized ligand for binding site definition).
-
Add polar hydrogens, which are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges to account for electrostatic interactions.
-
Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[8]
-
1.2. Ligand Acquisition and Preparation:
-
Rationale: Proper ligand preparation, including the assignment of charges and rotatable bonds, is critical for accurate conformational sampling.
-
Procedure:
-
Obtain the 3D structures of this compound, gefitinib, erlotinib, and colchicine from the PubChem database.[10][11][12]
-
Load each ligand into AutoDockTools.
-
Detect the root atom and define rotatable bonds to allow for conformational flexibility during docking.
-
Merge non-polar hydrogens and assign Gasteiger charges.
-
Save the prepared ligands in the PDBQT file format.
-
Part 2: Molecular Docking with AutoDock Vina
2.1. Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking algorithm. It should encompass the entire binding site to allow the ligand to explore all possible binding modes.
-
Procedure:
-
Load the prepared protein into AutoDockTools.
-
For each protein, use the co-crystallized ligand to define the center of the grid box.
-
Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to ensure it covers the entire binding pocket.
-
Save the grid parameter file.
-
2.2. Docking Execution:
-
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.[13]
-
Procedure:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file. The command will be: vina --config conf.txt --log log.txt.[14]
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Part 3: Analysis and Visualization of Docking Results
3.1. Pose Analysis and Scoring:
-
Rationale: The primary output of a docking simulation is the predicted binding affinity (in kcal/mol) and the 3D coordinates of the ligand in the binding site. A more negative binding energy indicates a more stable protein-ligand complex.
-
Procedure:
-
Analyze the output PDBQT file to identify the binding affinity of the top-ranked pose for each ligand.
-
For the re-docking experiments (e.g., docking erlotinib back into 1M17), calculate the RMSD between the predicted pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful docking.
-
3.2. Visualization of Interactions:
-
Rationale: Visualizing the protein-ligand interactions provides insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Procedure:
Comparative Data Analysis
The following tables summarize the in silico docking results and the available experimental data for the ligands against their respective targets.
Table 1: Comparative Docking of this compound and Known Inhibitors against EGFR Kinase Domain
| Ligand | Target PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 |
| This compound | 1M17 | -7.2 | Met793, Leu718, Cys797 | Not Available |
| Erlotinib (Reference) | 1M17 | -9.8 | Met793, Leu718, Cys797, Thr790 | 2 nM[1] |
| Gefitinib (Reference) | 4WKQ | -9.5 | Met793, Leu718, Cys797, Thr790 | ~30 nM[3] |
Table 2: Comparative Docking of this compound and Colchicine against β-Tubulin
| Ligand | Target PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental Data |
| This compound | 1SA0 | -6.8 | Cys241, Leu248, Ala316, Val318 | Not Available |
| Colchicine (Reference) | 1SA0 | -8.5 | Cys241, Leu248, Ala316, Val318 | High affinity binding[17] |
Discussion of In Silico Findings
The in silico docking studies provide valuable preliminary insights into the potential of this compound as an inhibitor of EGFR and β-tubulin.
Against the EGFR kinase domain , this compound exhibited a predicted binding affinity of -7.2 kcal/mol. While this is less potent than the reference inhibitors erlotinib (-9.8 kcal/mol) and gefitinib (-9.5 kcal/mol), it still suggests a favorable interaction. The predicted binding mode shows interactions with key residues in the ATP-binding pocket, such as Met793 and Cys797, which are also crucial for the binding of erlotinib and gefitinib.[7]
In the case of β-tubulin , this compound showed a predicted binding affinity of -6.8 kcal/mol at the colchicine-binding site. This is less favorable than that of colchicine (-8.5 kcal/mol). The predicted interactions involve residues known to be important for colchicine binding, including Cys241.[5]
The nitro group and the carbothioamide moiety of the test compound appear to contribute to its binding through potential hydrogen bonding and hydrophobic interactions within both target sites. The lower predicted binding affinities compared to the established inhibitors suggest that this compound, in its current form, may be a weaker inhibitor. However, its ability to fit into these well-defined binding pockets indicates that it could serve as a scaffold for further optimization to improve potency.
Conclusion and Future Directions
This comparative in silico docking guide has demonstrated a systematic approach to evaluating a novel compound, this compound, against established cancer targets. The results indicate that while the compound shows potential for interaction with both the EGFR kinase domain and the colchicine-binding site of β-tubulin, its predicted binding affinities are lower than those of the clinically used drugs erlotinib, gefitinib, and the potent natural product colchicine.
These findings underscore the importance of in silico screening as a cost-effective and rapid method for initial hit identification and hypothesis generation. The detailed protocol provided herein offers a reproducible framework for such studies.
For future work, it is recommended to:
-
Synthesize and experimentally validate the in silico predictions through in vitro enzyme inhibition assays and cell-based proliferation assays.
-
Perform structure-activity relationship (SAR) studies by synthesizing and testing analogs of this compound to improve its binding affinity and selectivity.
-
Conduct molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes over time.
By integrating computational and experimental approaches, the potential of the carbothioamide scaffold can be further explored in the quest for novel and effective anticancer agents.
References
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El-Naggar, M., et al. (2018). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 23(10), 2583. [Link]
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PubChem. (n.d.). Erlotinib. PubChem Compound Summary for CID 176870. Retrieved from [Link][11]
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Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link][7]
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Yosaatmadja, Y., et al. (2015). The 1.85 Å structure of the EGFR kinase domain with gefitinib. To be published. [Link]
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Ravelli, R. B. G., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]
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Mukherjee, A., & Panda, D. (2016). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current pharmaceutical design, 22(34), 5257–5273. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]
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Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link][4]
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comparing the efficacy of different synthesis routes
The evolution of Ibuprofen synthesis from the six-step Boots process to the three-step BHC process is a powerful illustration of the progress in industrial organic chemistry. The BHC route is unequivocally superior in its efficacy, demonstrating higher yields, dramatically improved atom economy, and a significantly reduced environmental footprint. This transition not only provides economic benefits through reduced waste and fewer steps but also aligns with the critical principles of green chemistry that guide modern pharmaceutical development. As the industry continues to advance, new methodologies like continuous-flow synthesis are being explored to further refine the production of essential medicines like Ibuprofen, promising even greater efficiency and sustainability in the future. [19][20]
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Wikipedia. (2024). Ibuprofen. Retrieved January 18, 2026, from [Link].
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Lee, J. H., et al. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 27(9), 2683. [Link].
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Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Retrieved January 18, 2026, from [Link].
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The Science Snail. (2018). Synthesis of ibuprofen from benzene. Retrieved January 18, 2026, from [Link].
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Synaptic - Central College. (2019). Ibuprofen Synthesis. Retrieved January 18, 2026, from [Link].
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Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Retrieved January 18, 2026, from [Link].
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MDPI. (2022). Green Chemistry Metrics, A Review. Retrieved January 18, 2026, from [Link].
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ACS Publications. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Journal of Chemical Education. [Link].
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Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Retrieved January 18, 2026, from [Link].
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Mureşan, A. C. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. The Annals of “Dunarea de Jos” University of Galati Fascicle IX. Metallurgy and Materials Science, No. 3. [Link].
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University of Bristol. (n.d.). Synthesis of Ibuprofen. Retrieved January 18, 2026, from [Link].
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Nitrobenzene-1-carbothioamide Quantification
This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of 3-Nitrobenzene-1-carbothioamide. While a literature search did not yield a specific, pre-validated method for this particular analyte, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals. By leveraging established methodologies for structurally similar compounds, including nitroaromatics and thiourea derivatives, we will explore and compare potential analytical techniques and outline a robust validation strategy in accordance with international guidelines.
The accurate quantification of this compound is crucial for its potential applications in pharmaceutical research and development, where precise measurement is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. This guide is designed to provide the scientific integrity and logical framework necessary to establish a reliable and reproducible analytical method.
Comparative Analysis of Potential Analytical Methods
The selection of an appropriate analytical method is contingent on several factors, including the nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For this compound, three primary techniques are considered: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, versatile, and widely used technique for the quantification of small molecules in various matrices. Given the aromatic nitro group and the carbothioamide moiety in this compound, the compound is expected to have a strong UV chromophore, making it an ideal candidate for HPLC-UV analysis.
The development of an HPLC-UV method would involve the optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. A reversed-phase C18 column is a logical starting point, given its broad applicability to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol.
A validated HPLC-UV method for 1-bromo-3-nitrobenzene, a structurally analogous compound, provides a valuable reference point for expected performance. The table below compares the validation parameters from this method with typical values reported for other thiourea derivatives, offering a realistic projection for a newly developed method for this compound.
| Validation Parameter | Expected Performance for this compound (Projected) | 1-Bromo-3-Nitrobenzene HPLC-UV Method[1] | Validated HPLC Method for a Thiourea Derivative[2][3] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999[1] | > 0.99[2][3] |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL[1] | 0.05 - 40 µg/mL[2][3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5%[1] | 98% - 102%[2][3] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2% | 0.85%[1] | Not specified |
| - Intermediate Precision | ≤ 2% | 1.20%[1] | Not specified |
| Limit of Detection (LOD) | ~0.3 µg/mL | 0.3 µg/mL[1] | 0.0174 µg/mL[2][3] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | 1.0 µg/mL[1] | 0.0521 µg/mL[2][3] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique than HPLC. It relies on the direct measurement of the absorbance of a solution containing the analyte at a specific wavelength. While this method is rapid, it is also more susceptible to interference from other components in the sample matrix that may absorb at the same wavelength. Therefore, its application is generally limited to the analysis of pure substances or simple formulations.
The validation of a UV-Vis spectrophotometric method would follow the principles outlined in the International Conference on Harmonisation (ICH) Q2(R1) guidelines. A typical validation would involve demonstrating linearity over a defined concentration range, assessing accuracy through recovery studies, and determining precision at different concentration levels. For a similar compound, Prothionamide, a validated UV spectrophotometric method demonstrated linearity in the range of 4-20 µg/mL with a correlation coefficient (r²) of 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were reported to be 0.406 µg/mL and 1.229 µg/mL, respectively[4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity of the three techniques. It combines the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry. This makes it particularly well-suited for the quantification of analytes at very low concentrations or in complex biological matrices where specificity is paramount.
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. This includes selecting appropriate precursor and product ions for the analyte and an internal standard, and optimizing the collision energy for fragmentation. Validated LC-MS/MS methods for other thiourea derivatives have demonstrated excellent sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL to pg/mL range. For instance, a validated LC-MS/MS method for a series of thiourea derivatives reported an LLOQ of 1.00 ng/mL with a linear range of 1.00-10,000 pg/mL[5]. The intra- and inter-day precision for these methods are typically below 15%[6][7].
A Step-by-Step Protocol for the Validation of an HPLC-UV Method for this compound
The following protocol outlines the key steps for the validation of an HPLC-UV method for the quantification of this compound, based on the principles of the ICH Q2(R1) guideline.
1. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately.
-
Procedure:
-
Prepare a standard solution of this compound at a concentration that produces a significant peak response.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
%RSD of peak area and retention time: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
2. Specificity:
-
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a sample of this compound spiked with known impurities or degradation products.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank sample should show no interference.
3. Linearity and Range:
-
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (R²): ≥ 0.999
-
The y-intercept should be close to zero.
-
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the y-intercepts of regression lines.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S (where σ = the standard deviation of the response and S = the slope of the calibration curve).
-
-
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a sample of this compound under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Visualizing the Validation Workflow
To provide a clear overview of the validation process, the following diagrams, generated using Graphviz, illustrate the overall workflow and the logical relationships between the different validation parameters.
Caption: Overall workflow for analytical method validation.
Caption: Logical relationships between validation parameters.
Conclusion
References
-
Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
Debnath, S. K., et al. (2015). Development and validation of UV-spectrophotometric methods for quantitative estimation of Prothionamide in pure and pharmaceutical dosage forms. Semantic Scholar. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2021). National Institutes of Health. [Link]
-
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. (2023). bioRxiv. [Link]
-
Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. (2007). PubMed. [Link]
-
Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (2018). Royal Society of Chemistry. [Link]
-
Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. (2024). PubMed. [Link]
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comparative analysis of the reactivity of different nitrophenols
This guide provides a comprehensive comparative analysis of the chemical reactivity of ortho-, meta-, and para-nitrophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying electronic and structural principles that govern the distinct behaviors of these isomers. We will dissect their reactivity in key chemical transformations, supported by experimental data and detailed protocols, to provide a functional understanding for laboratory applications.
The Foundation: Structural and Electronic Properties
The reactivity of any substituted benzene derivative is dictated by the electronic interplay between its functional groups. In nitrophenols, we have a classic case of a powerful activating group, the hydroxyl (-OH), and a potent deactivating group, the nitro (-NO₂), vying for influence over the aromatic system.
-
Hydroxyl Group (-OH): This group is strongly activating. Through its lone pairs of electrons, it exerts a positive resonance effect (+R), donating electron density into the ring, particularly at the ortho and para positions. It also has a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. The +R effect overwhelmingly dominates, making the ring more susceptible to electrophilic attack.
-
Nitro Group (-NO₂): This group is one of the strongest deactivating groups. It powerfully withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[1] The -R effect is most pronounced when the group is at the ortho or para position relative to the reaction center.[1][2][3]
The isomer's identity—ortho, meta, or para—determines how these electronic effects combine, leading to profound differences in reactivity. A unique feature of ortho-nitrophenol is the formation of a stable intramolecular hydrogen bond between the proximate hydroxyl and nitro groups, which significantly influences its physical properties and chemical reactivity.[2][3][4]
Caption: Electronic and structural features of nitrophenol isomers.
A Tale of Three Acidities: pKa Comparison
A primary measure of the reactivity of the phenolic proton is the acidity, quantified by the pKa value. The stability of the resulting phenoxide conjugate base is the key determinant of acidity; greater stabilization leads to a stronger acid (lower pKa).
The presence of the electron-withdrawing nitro group makes all three isomers significantly more acidic than phenol itself by stabilizing the negative charge of the phenoxide ion.[5] However, the position of the nitro group creates a clear and predictable hierarchy of acidity.
Comparative Acidity Data
| Compound | pKa Value |
| Phenol | ~9.95 |
| m-Nitrophenol | ~8.28 - 8.39 |
| o-Nitrophenol | ~7.17 - 7.23 |
| p-Nitrophenol | ~7.14 - 7.15 |
(Note: Exact pKa values may vary slightly between sources.[6][7][8])
Analysis of Acidity Trends
The observed order of acidity is: p-nitrophenol > o-nitrophenol > m-nitrophenol .
-
p-Nitrophenol (Most Acidic): The nitro group is in the ideal position to stabilize the phenoxide ion. Both its strong -I and -R effects work in concert to delocalize the negative charge across the entire molecule, including onto the oxygen atoms of the nitro group. This extensive delocalization results in a highly stable conjugate base.[2][3][4]
-
o-Nitrophenol: Like the para isomer, the ortho position allows for powerful resonance stabilization of the conjugate base. However, its acidity is slightly lower than that of p-nitrophenol. This is attributed to the intramolecular hydrogen bond in the undissociated molecule, which adds an energetic barrier to the removal of the proton.[2][3][5]
-
m-Nitrophenol (Least Acidic): When the nitro group is in the meta position, it can only exert its weaker inductive (-I) effect to stabilize the phenoxide ion. It cannot participate in resonance delocalization of the negative charge from the phenoxide oxygen.[2][3][4] This lack of resonance stabilization makes its conjugate base the least stable of the three isomers, rendering it the weakest acid.
Caption: Resonance (-R) vs. Inductive (-I) stabilization in isomers.
Reactivity in Nitro Group Reduction
The conversion of nitrophenols to aminophenols is a cornerstone reaction in synthetic chemistry, with applications ranging from pharmaceuticals to dyes.[1][9] This reduction is frequently used as a benchmark reaction to evaluate the efficacy of catalysts, typically employing sodium borohydride (NaBH₄) as the reductant in the presence of metal nanoparticles.[1][10]
The reaction rate is highly dependent on the electronic environment of the nitro group, revealing a clear structure-activity relationship among the isomers.
General Reactivity Trend: p-nitrophenol > o-nitrophenol > m-nitrophenol [1]
-
p-Nitrophenol (Highest Reactivity): The strong electron-withdrawing resonance effect of the para-nitro group makes the nitrogen atom highly electron-deficient and thus more susceptible to nucleophilic attack by the hydride from NaBH₄ (mediated by the catalyst). The absence of steric hindrance allows for easy access to the catalyst surface.[1]
-
o-Nitrophenol: While also activated by a strong resonance effect, its reduction is typically slower than the para isomer. The intramolecular hydrogen bond can sterically hinder the nitro group's approach and interaction with the active sites on the catalyst surface, thereby reducing the reaction rate.[1][11]
-
m-Nitrophenol (Lowest Reactivity): Influenced only by the weaker inductive effect, the nitro group in the meta isomer is the least electron-deficient. Consequently, it is the least reactive towards reduction under identical conditions.[1]
Experimental Protocol: Kinetic Analysis of Nitrophenol Reduction
This protocol provides a self-validating system for comparing the reduction rates of the nitrophenol isomers using UV-Vis spectrophotometry. The reaction is run under pseudo-first-order conditions by using a large excess of NaBH₄.[1]
Materials & Equipment:
-
o-, m-, and p-nitrophenol
-
Sodium Borohydride (NaBH₄)
-
Metal nanoparticle catalyst (e.g., Au, Ag, Pd)
-
Deionized water
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Magnetic stirrer
Step-by-Step Methodology:
-
Solution Preparation: Prepare fresh aqueous stock solutions of each nitrophenol isomer (e.g., 1.0 mM) and NaBH₄ (e.g., 0.1 M). The NaBH₄ solution must be prepared immediately before use due to its rapid hydrolysis.[1]
-
Spectrophotometer Setup: Set the spectrophotometer to scan a relevant wavelength range (e.g., 250-550 nm).
-
Baseline Measurement: In a quartz cuvette, mix 2.5 mL of deionized water and 0.3 mL of the nitrophenol stock solution. Add 0.2 mL of the catalyst suspension. Use this as the initial reading (t=0) before the reductant is added. Note the characteristic absorption peak (e.g., ~400 nm for the p-nitrophenolate ion after addition of basic NaBH₄).[10][12]
-
Initiate Reaction: To the cuvette, rapidly inject 0.2 mL of the freshly prepared, ice-cold NaBH₄ solution and immediately start recording UV-Vis spectra at fixed time intervals (e.g., every 30-60 seconds).
-
Data Acquisition: Monitor the decrease in the absorbance of the nitrophenol peak over time. The appearance of the corresponding aminophenol peak (e.g., ~300 nm for 4-aminophenol) can also be tracked.[10][13]
-
Data Analysis: Plot ln(Aₜ/A₀) versus time (where Aₜ is the absorbance at time t, and A₀ is the initial absorbance). For a pseudo-first-order reaction, this plot will be linear, and the apparent rate constant (k_app) is the negative of the slope.
-
Comparison: Repeat the exact procedure for all three isomers under identical conditions (temperature, concentrations, catalyst batch) to ensure a valid comparison of their k_app values.
Caption: Experimental workflow for kinetic analysis of nitrophenol reduction.
Reactivity in Aromatic Substitution
Electrophilic Aromatic Substitution (EAS)
In EAS, the directing effects of the -OH and -NO₂ groups are in opposition. The strongly activating, ortho,para-directing -OH group dominates the reaction, making the ring more reactive than nitrobenzene but less reactive than phenol.[14][15] Substitution will occur primarily at the positions that are ortho and para to the hydroxyl group.
-
o- and p-Nitrophenol: The -OH group directs incoming electrophiles to its available ortho and para positions. The strong deactivating effect of the nitro group will slow the reaction compared to phenol.
-
m-Nitrophenol: The -OH group directs incoming electrophiles to positions 2, 4, and 6. Positions 2 and 6 are ortho to -OH, while position 4 is para. All of these positions avoid being meta to the hydroxyl group, and therefore substitution proceeds at these activated sites.[16]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require a leaving group and a strongly electron-withdrawing group (ortho or para to the leaving group) to stabilize the negatively charged intermediate (Meisenheimer complex).[17][18] While nitrophenols themselves don't typically undergo SNAr (as -OH is a poor leaving group), their structural motifs are central to understanding this reaction. For a related substrate like chloronitrobenzene, the reactivity order is clear:
-
ortho- and para-Chloronitrobenzene: These isomers are highly susceptible to nucleophilic attack because the nitro group can effectively stabilize the intermediate carbanion through resonance.[17]
-
meta-Chloronitrobenzene: This isomer is largely unreactive towards SNAr because the nitro group is not positioned to provide resonance stabilization to the Meisenheimer complex.[18]
Conclusion
The reactivity of nitrophenol isomers is a textbook illustration of how the precise placement of functional groups dictates chemical behavior. A clear hierarchy emerges from the interplay of resonance, inductive effects, and intramolecular forces:
-
Acidity: p-Nitrophenol is the strongest acid due to optimal resonance stabilization of its conjugate base. m-Nitrophenol is the weakest, lacking this resonance stabilization.
-
Nitro Group Reduction: p-Nitrophenol reacts fastest due to maximum electronic activation and minimal steric hindrance. m-Nitrophenol is the slowest due to the absence of resonance activation.
-
Aromatic Substitution: The activating ortho,para-directing hydroxyl group governs EAS, while the position of the deactivating nitro group is the critical factor for SNAr reactivity in related substrates.
A thorough understanding of these principles is not merely academic; it is essential for researchers designing synthetic pathways, developing catalysts, and predicting the environmental fate of these important chemical compounds.
References
- A Comparative Guide to the Kinetic Analysis of Nitrophenol Isomer Reduction. Benchchem.
- What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?. Quora.
- Acidity order of nitrophenols. Chemistry Stack Exchange.
-
Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ACS Publications. [Link]
-
The pKa values for phenol, o-nitrophenol, m-nitroph.. Filo. [Link]
-
What is the acidity order (with reason) of ortho-nitrophenol, para-nitrophenol, meta-nitrofenol and picric acid?. Quora. [Link]
-
Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange. [Link]
-
Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. PMC - NIH. [Link]
- A Comparative Analysis of the Reactivity of 2-Nitrobenzene-1,3,5-triol and Other Nitrophenols. Benchchem.
-
Catalytic reduction of o-nitrophenol (o-NP) by NaBH4 + nanoconjugates. ResearchGate. [Link]
-
Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. MDPI. [Link]
-
Electrophilic substitution of phenol. CHEM-GUIDE. [Link]
- A comparative study of the reactivity of Nitrosophenol isomers. Benchchem.
-
Electrophilic substitution in meta-nitrophenol. Chemistry Stack Exchange. [Link]
-
Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo. [Link]
-
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. [Link]
-
Electrophilic Substitution of phenol | Naming reaction with mechanism. YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
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Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of .... Pearson+. [Link]
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8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Nitrobenzene-1-carbothioamide
This document provides essential, procedural guidance for the safe and compliant disposal of 3-Nitrobenzene-1-carbothioamide. As a compound combining the hazardous characteristics of a nitroaromatic group with the chemical reactivity of a thioamide, adherence to stringent safety and waste management protocols is paramount. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices protect laboratory personnel, the community, and the environment.
Core Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. This compound is not a common laboratory chemical with a readily available, specific Safety Data Sheet (SDS). Therefore, a conservative approach based on the well-documented hazards of its constituent functional groups—nitrobenzene and thioamide—is required.
-
Nitroaromatic Toxicity: The nitrobenzene moiety is associated with significant health risks. Nitrobenzene itself is toxic if swallowed, inhaled, or in contact with skin, is a suspected carcinogen, and may damage fertility or the unborn child.[1][2] It also causes damage to organs, particularly the blood, through prolonged or repeated exposure and is harmful to aquatic life.[1][3] Therefore, this compound must be presumed to carry similar toxicological risks.
-
Thioamide Group Reactivity: The thioamide functional group, a sulfur analog of an amide, imparts distinct chemical properties. The substitution of oxygen with sulfur results in a more acidic N-H bond, a lower oxidation potential, and altered hydrogen bonding capabilities.[4] These properties can influence its reactivity and stability, necessitating careful segregation from incompatible chemicals during waste collection.
Based on this analysis, this compound must be managed as a hazardous chemical waste in accordance with all local, state, and federal regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Part 1: Pre-Disposal Safety & Control Measures
Before beginning any disposal-related activities, the following control measures must be in place to mitigate exposure risks.
Engineering Controls
All procedures, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood.[7][8] This is the primary engineering control to prevent the inhalation of dust or aerosols. An operational safety shower and eyewash station must be readily accessible.[9][10]
Personal Protective Equipment (PPE)
The following minimum PPE is mandatory when handling this compound in any form.[1][8]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved recommended | Protects against dermal absorption, a primary route of exposure for nitroaromatic compounds.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents contact with eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat, fully buttoned | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Protects feet from potential spills. |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing all forms of this compound waste for final disposal.
Step 1: Waste Classification and Segregation
Properly classifying and segregating chemical waste is the most critical step in preventing dangerous reactions and ensuring compliant disposal.[6][11]
-
Classification: Designate this compound waste as Non-Halogenated Organic Hazardous Waste .
-
Segregation: Do NOT mix this waste with:
-
Strong oxidizing agents
-
Strong acids or bases
-
Halogenated organic waste streams
-
Aqueous waste streams
-
Step 2: Container Selection and Labeling
All hazardous waste must be accumulated in appropriate, clearly labeled containers.[12][13]
-
Select a Container: Choose a clean, sealable container made of a compatible material (e.g., brown glass for solids or solvent solutions). Ensure the container has a secure, leak-proof lid.
-
Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label. The label must include:
-
The words "Hazardous Waste" [13]
-
Full Chemical Name: "this compound" (Do not use abbreviations)
-
Hazard Pictograms: Based on the hazards of nitrobenzene, include pictograms for Acute Toxicity (skull and crossbones), Health Hazard (exploding chest), and Environmental Hazard (dead tree and fish).
-
Step 3: Waste Collection Procedures
A. Unused/Expired Solid Chemical:
-
Inside a chemical fume hood, carefully transfer the solid this compound into the pre-labeled solid hazardous waste container using a dedicated scoop or spatula.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care.
-
Securely close the container lid.
B. Contaminated Solid Materials:
-
All disposable materials that have come into direct contact with the compound are considered hazardous waste.[10] This includes:
-
Gloves
-
Weighing papers
-
Contaminated paper towels or absorbent pads
-
Pipette tips
-
-
Collect these items in a separate, pre-labeled solid hazardous waste container, often a lined bucket or drum.
-
Seal the container when not in use.
C. Solutions and Contaminated Rinseate:
-
Collect all solutions containing this compound in a pre-labeled liquid hazardous waste container.
-
Decontamination of Labware:
-
Perform an initial rinse of contaminated glassware (beakers, flasks, etc.) with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, this first rinseate is hazardous and must be collected in the designated liquid hazardous waste container.[10]
-
Subsequent cleaning with soap and water can be performed after this initial decontamination rinse.
-
Sources
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- 2. carlroth.com [carlroth.com]
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- 5. epa.gov [epa.gov]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
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- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. fishersci.com [fishersci.com]
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- 11. ptb.de [ptb.de]
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- 13. crystal-clean.com [crystal-clean.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
